Ethyl 2,5-dimethylphenylacetate
Description
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Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
SEPLBXVOJXOUKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Synthetic Profiling of Ethyl 2,5-Dimethylphenylacetate: A Technical Whitepaper
As a Senior Application Scientist, the approach to evaluating molecular building blocks must transcend basic structural identification; it requires a deep understanding of physicochemical behavior, synthetic causality, and downstream utility. Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) is a highly versatile aromatic ester utilized extensively in organic synthesis, medicinal chemistry, and materials science[1].
This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic protocol, and explores its pharmacological relevance as a privileged scaffold in drug development.
Molecular Architecture & Physicochemical Profiling
Ethyl 2,5-dimethylphenylacetate is the ethyl ester derivative of 2,5-dimethylphenylacetic acid. Its molecular architecture features a central benzene ring substituted with two electron-donating methyl groups at the ortho (2-) and meta (5-) positions relative to the acetate moiety.
The conversion of the free phenylacetic acid to an ethyl ester serves a critical thermodynamic and kinetic purpose: it masks the reactive carboxylic acid, preventing unwanted decarboxylation or hydrogen-bonding interactions during complex downstream reactions (such as strong base-catalyzed alpha-alkylations). Furthermore, the ethyl ester significantly enhances the molecule's lipophilicity, improving its solubility in organic solvents and its permeability in biological assays.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics and identifiers for Ethyl 2,5-dimethylphenylacetate[1]:
| Parameter | Value / Description |
| Chemical Name | Ethyl 2-(2,5-dimethylphenyl)acetate |
| CAS Registry Number | 58358-37-5 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES String | CCOC(=O)Cc1c(C)ccc(C)c1 |
| Typical Commercial Purity | ≥95% (GC/NMR validated) |
Synthetic Methodology: A Self-Validating Protocol
The most robust and scalable method for synthesizing ethyl 2,5-dimethylphenylacetate is via the Fischer Esterification of 2,5-dimethylphenylacetic acid using absolute ethanol[2]. This reaction is an equilibrium-driven process; therefore, the experimental design must enforce Le Chatelier's principle to guarantee high yields.
Step-by-Step Experimental Protocol
1. Reagent Preparation & Solvent Saturation: Dissolve 1.0 equivalent of 2,5-dimethylphenylacetic acid in 15-20 equivalents of absolute ethanol. Causality: Ethanol acts as both the nucleophilic reagent and the solvent. The massive stoichiometric excess forcefully drives the equilibrium toward the ester product, minimizing the reverse hydrolysis reaction[2].
2. Acid Catalysis: Carefully add 0.05 equivalents (5 mol%) of concentrated sulfuric acid (H₂SO₄) dropwise to the stirring solution. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic ethanol.
3. Reflux & Kinetic Driving: Equip the reaction flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier while preventing the loss of the volatile ethanol solvent. Reaction progress should be monitored via Thin-Layer Chromatography (TLC) until the starting material spot is fully consumed.
4. Aqueous Workup (The Self-Validating Step): Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess ethanol. Dilute the resulting residue with diethyl ether, then wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate (NaHCO₃). Causality & Validation: The NaHCO₃ wash neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, converting it into a water-soluble sodium salt. Self-Validation: The evolution of CO₂ gas (bubbling) provides immediate visual confirmation that neutralization is occurring. Once bubbling ceases, the organic phase contains only the neutral target ester.
5. Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure. The crude ester can be purified via vacuum distillation if ultra-high purity (>99%) is required.
Synthetic workflow for Ethyl 2,5-dimethylphenylacetate via Fischer esterification.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized compound, the molecular structure must be validated orthogonally:
-
¹H NMR Spectroscopy: The successful formation of the ethyl ester is confirmed by the appearance of a distinct triplet (approx. 1.2 ppm, 3H) and a quartet (approx. 4.1 ppm, 2H) corresponding to the -CH2CH3 group. The methylene bridge (-CH2-) between the aromatic ring and the carbonyl will appear as a sharp singlet around 3.6 ppm.
-
GC-MS (Gas Chromatography-Mass Spectrometry): The mass spectrum will exhibit a clear molecular ion peak (
) at m/z 192, directly validating the molecular weight of C₁₂H₁₆O₂[1].
Pharmacological Relevance & Downstream Derivatization
In drug development, phenylacetic acid derivatives are classified as "privileged scaffolds." They form the structural backbone of numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as diclofenac, and act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs) in metabolic disease therapies.
Ethyl 2,5-dimethylphenylacetate is specifically utilized as a stable precursor for complex carbon-carbon bond-forming reactions. Because the ester group protects the carboxylate, the alpha-carbon (the CH₂ group between the ring and the ester) remains highly susceptible to deprotonation by strong bases (e.g., LDA or NaH), allowing for targeted alpha-alkylation.
Furthermore, historical and modern literature highlights the utility of ethyl arylacetates in advanced condensation reactions. Shandala and Al-Jobour (1976) demonstrated that ethyl arylacetates, including ethyl 2,5-dimethylphenylacetate, successfully undergo condensation with acetylenic esters, proving their immense value in constructing complex, polycyclic, or highly substituted frameworks[3]. Once the desired carbon framework is constructed, the ester can be cleanly saponified (hydrolyzed under basic conditions) to release the active pharmaceutical ingredient (API).
Downstream derivatization pathway of phenylacetate building blocks to active APIs.
References
-
Condensation of acetylenic esters with ethyl arylacetates Source: Journal of Chemical & Engineering Data (ACS Publications), 1976, 21(1), 118-120. URL:[Link]
Sources
Synthesis Pathways for Ethyl 2,5-dimethylphenylacetate: An In-Depth Technical Guide
Executive Summary & Retrosynthetic Strategy
Ethyl 2,5-dimethylphenylacetate is a high-value ester utilized extensively as an intermediate in fragrance chemistry and as a critical precursor in the synthesis of advanced agrochemicals, most notably the tetramic acid derivative insecticide spirotetramat[1].
From a retrosynthetic perspective, the target molecule is disconnected at the ester linkage to yield 2,5-dimethylphenylacetic acid and ethanol . The synthesis of the carboxylic acid intermediate is the primary bottleneck in this workflow. Direct halomethylation of p-xylene is historically common but fraught with selectivity issues. Consequently, modern industrial synthesis relies on a Friedel-Crafts acylation followed by a thermodynamically driven 1,2-aryl migration (ketal rearrangement) to construct the acetic acid moiety with high fidelity[2].
Mechanistic Pathway Evaluation
The Friedel-Crafts & Ketal Rearrangement Route (Industrial Standard)
This pathway is the authoritative standard for synthesizing the precursor acid, as detailed in the2[2].
Causality in Experimental Design: The use of chloroacetyl chloride in the initial Friedel-Crafts step is highly strategic. Once the acyl group is attached to the p-xylene ring, the resulting ketone strongly deactivates the aromatic system via electron withdrawal. This electronic deactivation completely prevents secondary acylation events, solving the over-alkylation problem inherent to legacy methods[2]. The subsequent ketalization and high-temperature rearrangement (180–190 °C) are thermodynamically driven by the stability of the resulting ester derivative, which is then hydrolyzed to the free acid[2].
Industrial Friedel-Crafts and Ketal Rearrangement Workflow.
The Halomethylation & Cyanation Route (Legacy Approach)
An alternative approach involves the chloromethylation of p-xylene using paraformaldehyde and HCl, followed by cyanation and hydrolysis[3].
Causality in Experimental Design: While theoretically simpler, the electron-donating nature of the two methyl groups on p-xylene makes the ring highly susceptible to bis-chloromethylation. Furthermore, the intermediate 2,5-dimethylphenylacetonitrile requires the handling of highly toxic sodium cyanide[4]. Modern adaptations attempt to mitigate this by using ionic liquid solvents and carbonylation (CO gas) instead of cyanation, but the Friedel-Crafts route remains superior in yield and safety[3].
Legacy Halomethylation and Cyanation Workflow.
Quantitative Data & Pathway Comparison
The following table summarizes the operational metrics of the two primary synthetic pathways, highlighting why the Friedel-Crafts route is the preferred standard for drug development professionals.
| Parameter | Route A: Friedel-Crafts & Rearrangement | Route B: Halomethylation & Cyanation |
| Overall Yield (to Acid) | 60% – 65%[1] | 40% – 50% |
| Key Intermediates | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | 2,5-Dimethylbenzyl chloride |
| Primary Catalysts | AlCl₃, p-TsOH | ZnCl₂, Phase Transfer Catalysts |
| Safety/Toxicity Profile | Moderate (HCl gas evolution, AlCl₃ handling) | High (NaCN toxicity, carcinogenic halomethyl ethers) |
| Industrial Scalability | Excellent (Standard batch reactors) | Poor (Requires specialized cyanide/CO handling) |
Experimental Protocols: Self-Validating Workflows
The following protocols detail the optimized Friedel-Crafts to Esterification pathway. Every step is designed as a self-validating system , ensuring the chemist receives immediate physical feedback regarding reaction success.
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 2-chloro-1-(2,5-dimethylphenyl)ethanone.
-
Charge a dry reactor with p-xylene (excess, acts as solvent and reactant) and chloroacetyl chloride (1.0 eq)[2].
-
Cool the mixture to 12–15 °C under an inert nitrogen atmosphere[2].
-
Meter in anhydrous Aluminum Chloride (AlCl₃, 1.1 eq) slowly over 75 minutes[2].
-
Self-Validation: The reaction is validated by the continuous evolution of HCl gas. Once gas evolution ceases and the mixture becomes a dark, homogeneous complex, the acylation is complete.
-
Quench by pouring the mixture into ice-water containing concentrated HCl[2].
-
Self-Validation: The quench validates success via an immediate phase separation. The organic layer (containing the product) separates cleanly from the aqueous layer (containing soluble aluminum salts).
Step 2: Ketalization
Objective: Protection of the ketone to form the 1,3-dioxolane derivative.
-
Combine the crude ketone with ethylene glycol (2.0 eq) and catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene[2].
-
Attach a Dean-Stark apparatus and heat the mixture to reflux.
-
Self-Validation: The Dean-Stark trap makes this step inherently self-validating. The continuous collection of water in the trap physically demonstrates the progression of the condensation. The reaction is complete when exactly 1.0 molar equivalent of water is collected.
Step 3: 1,2-Aryl Migration & Hydrolysis
Objective: Rearrangement to 2,5-dimethylphenylacetic acid.
-
Remove the toluene solvent via distillation until the internal temperature reaches 180–190 °C[2]. Maintain this temperature for 5 hours to drive the thermal 1,2-aryl shift[2].
-
Cool the mixture to 90 °C and add 30% aqueous NaOH[2]. Heat at 100 °C for 1 hour to hydrolyze the intermediate esters[2].
-
Cool to room temperature, dilute with water, and acidify with concentrated HCl until pH 1 is reached[2].
-
Self-Validation: The acidification step provides immediate visual validation. The homogeneous alkaline solution will rapidly precipitate 2,5-dimethylphenylacetic acid as a dense white solid upon reaching acidic pH[2]. Filter and dry.
Step 4: Fischer Esterification
Objective: Final conversion to Ethyl 2,5-dimethylphenylacetate.
-
Suspend 2,5-dimethylphenylacetic acid (1.0 eq) in absolute ethanol (10.0 eq).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise. Heat the mixture to reflux for 6 hours.
-
Concentrate the mixture under vacuum to remove excess ethanol. Dissolve the crude oil in ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃.
-
Self-Validation: The NaHCO₃ wash validates the removal of unreacted acid and catalyst via the evolution of CO₂ gas (bubbling). Once bubbling ceases upon further NaHCO₃ addition, the organic phase is fully neutralized.
-
Dry over Na₂SO₄, filter, and concentrate to yield Ethyl 2,5-dimethylphenylacetate as a pale yellow, fragrant liquid.
References
- Method for producing 2,5-dimethylphenyl acetic acid (US7629476B2)
- Preparation method of 2,5-dimethylphenylacetic acid (CN104628551A)
- Method for preparing 2,5-dimethylphenylacetic acid (US20130046108A1)
- 2,4-Dimethylphenylacetonitrile (Analogous Context)
Sources
- 1. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 3. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 4. 2,4-Dimethylphenylacetonitrile | 68429-53-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2,5-dimethylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and hazardous properties of Ethyl 2,5-dimethylphenylacetate (CAS No. 877-48-5). As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical application in a research and development setting. This document is intended to supplement, not replace, a formal Material Safety Data Sheet (MSDS).
Chemical Identification and Physical Properties
Ethyl 2,5-dimethylphenylacetate is an organic ester with a characteristic fragrant odor, often used as an intermediate in the synthesis of fragrances and other organic compounds.[1] Its identity and key physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | Ethyl 2,5-dimethylphenylacetate | - |
| CAS Number | 877-48-5 | [1][2][3] |
| Molecular Formula | C12H16O2 | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 236-239 °C | [1] |
| Density | approx. 1.01 g/cm³ | [1] |
| Solubility | Soluble in organic solvents (ethers, alcohols, ketones), insoluble in water. | [1] |
Hazard Identification and GHS Classification
Based on available data, Ethyl 2,5-dimethylphenylacetate is classified as a hazardous substance. The GHS classification indicates that it can cause harm if swallowed, and is an irritant to the skin, eyes, and respiratory tract.[2]
Signal Word: Warning [2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictograms:
Caption: GHS pictogram for harmful and irritant substances.
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure. The following protocols are based on the compound's known hazards.
-
If Swallowed (H302):
-
Rinse mouth with water.
-
Do NOT induce vomiting.
-
Seek immediate medical attention. If the person is conscious, provide water to drink.
-
Never give anything by mouth to an unconscious person.
-
-
In Case of Skin Contact (H315):
-
Immediately flush the skin with plenty of water for at least 15 minutes.
-
Remove contaminated clothing and shoes.
-
Wash the affected area with soap and water.
-
If skin irritation persists, seek medical attention.
-
-
In Case of Eye Contact (H319):
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses, if present and easy to do.
-
Continue rinsing.
-
Seek immediate medical attention.
-
-
If Inhaled (H335):
-
Remove the person from the area of exposure to fresh air.
-
If breathing is difficult, administer oxygen.
-
If the person is not breathing, provide artificial respiration.
-
Seek immediate medical attention.
-
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ensure adequate ventilation in the work area to avoid inhalation of vapors.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials.
Caption: Recommended workflow for safe handling and storage.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are fundamental to preventing exposure in the laboratory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to maintain exposure levels below any occupational exposure limits.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Caption: Essential personal protective equipment for handling.
Toxicological Information
Likely Routes of Exposure:
-
Inhalation
-
Skin contact
-
Eye contact
-
Ingestion
Potential Health Effects:
-
Acute: Harmful if swallowed, causing potential gastrointestinal distress. Causes irritation to the skin, eyes, and respiratory tract, leading to redness, pain, and inflammation.[2]
-
Chronic: No information is available on the long-term effects of exposure.
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions of use and storage.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.
Ecological Information
No specific data on the ecotoxicity of Ethyl 2,5-dimethylphenylacetate was found. As with many organic esters, it is advisable to prevent its release into the environment. Do not allow it to enter drains or waterways.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Transport Information
No specific Department of Transportation (DOT) shipping information was found for this compound. It is recommended to consult with a certified shipping professional for proper classification and packaging before transportation.
References
-
CHEMBK. (2024, April 10). 2,5-DIMETHYLPHENYL ACETATE. Retrieved from [Link]
Sources
Historical Discovery and Synthesis of Ethyl 2,5-Dimethylphenylacetate: A Comprehensive Technical Guide
Executive Summary
Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) is a highly specialized arylacetate ester that serves as a critical intermediate in both advanced fragrance formulation and the synthesis of complex agrochemicals. In the realm of drug development and crop science, it is most notably recognized as a protected precursor to 2,5-dimethylphenylacetic acid—the foundational building block for tetramic acid derivatives such as Bayer’s lipid synthesis inhibitor, Spirotetramat.
This whitepaper provides an in-depth mechanistic analysis of the compound's historical discovery, physicochemical profiling, and the evolution of its synthetic pathways from early aromatic nitration studies to modern, scalable Friedel-Crafts methodologies.
Structural Clarity & Physicochemical Profiling
A persistent challenge in chemical literature is the nomenclature confusion between 2,5-dimethylphenyl acetate (a phenol ester, CAS: 877-48-5) and ethyl 2,5-dimethylphenylacetate (an arylacetate ester, CAS: 58358-37-5). The former is derived from 2,5-dimethylphenol, whereas the latter—the subject of this guide—is the ethyl ester of 2,5-dimethylphenylacetic acid. This structural distinction dictates entirely different synthetic approaches and reactivity profiles.
Quantitative Chemical Data
The following table summarizes the verified physicochemical parameters of the target ester and its direct precursor:
| Property | Value |
| Chemical Name | Ethyl 2,5-dimethylphenylacetate |
| CAS Registry Number | 58358-37-5 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| Precursor Acid CAS | 13612-34-5 (2,5-Dimethylphenylacetic acid) |
| Appearance | Colorless to pale yellow liquid |
| Structural Class | Arylacetate Ester |
Historical Context & Discovery
Early Observations in Aromatic Adducts (1974)
The earliest mechanistic encounters with the 2,5-dimethylphenylacetate framework occurred during fundamental studies on aromatic nitration. In 1974, Fischer and Greig published a landmark paper in the Canadian Journal of Chemistry detailing the [1].
They discovered that acetyl nitrate adducts of p-xylene derivatives could not rearomatize by simple loss of nitrous acid. Instead, in strongly acidic environments, the elimination of nitrous acid was accompanied by a complex 1,2-migration of the acetate group , yielding 2,5-dimethylphenylacetate derivatives. This observation provided early proof of the thermodynamic stability of the 2,5-dimethylphenylacetate core and highlighted the unique migratory aptitude of substituents on the p-xylene ring.
Industrial Evolution: The Agrochemical Catalyst
The compound transitioned from a mechanistic curiosity to an industrial target in the 2000s. [2] for synthesizing Spirotetramat. The ethyl ester (Ethyl 2,5-dimethylphenylacetate) became heavily utilized as a stable, lipophilic intermediate for cross-coupling reactions and enolate chemistry, allowing researchers to build the spirocyclic tetramic acid core without unwanted side reactions at the carboxylic acid moiety.
Strategic Synthetic Pathways
The synthesis of Ethyl 2,5-dimethylphenylacetate relies on generating the phenylacetic acid core, followed by esterification. The industry has seen a distinct evolution in how this core is assembled.
Fig 1: Synthetic evolution from historical Willgerodt-Kindler to modern Friedel-Crafts pathways.
The Historical Route: Willgerodt-Kindler Rearrangement
Historically, Bayer's early patents utilized the Willgerodt-Kindler rearrangement starting from 2,5-dimethylacetophenone. The ketone was heated with sulfur and morpholine to form a thioamide, which was subsequently hydrolyzed to the acid.
-
The Causality of Obsolescence: While chemically elegant, this route generates massive quantities of highly toxic, foul-smelling hydrogen sulfide (
) gas and sulfur-rich wastewater. The environmental and safety costs made it unsustainable for modern scale-up.
The Modern Route: Friedel-Crafts & Zinc-Catalyzed Rearrangement
To bypass sulfur chemistry, modern synthesis [3]. This involves a Friedel-Crafts acylation with bromoacetyl bromide, ketalization, and a crucial zinc-catalyzed 1,2-aryl shift (a Favorskii-type rearrangement) to yield the acid, which is then esterified.
Self-Validating Experimental Protocols
The following protocols detail the modern synthesis of the acid precursor and its subsequent esterification. Each step is designed as a self-validating system, where physical observations confirm chemical transformations.
Protocol A: Synthesis of 2,5-Dimethylphenylacetic Acid (Precursor)
Objective: Assemble the arylacetate core via Friedel-Crafts acylation.
-
Reaction Setup: Charge a dry, nitrogen-flushed reactor with p-xylene (1.0 eq) and anhydrous aluminum chloride (
, 1.2 eq) suspended in 1,2-dichloroethane (DCE).-
Causality Note: DCE is selected because it is inert to Friedel-Crafts alkylation and provides superior solubility for the
complex, ensuring a homogeneous reaction environment.
-
-
Electrophilic Addition: Cool the mixture to -10 °C. Add bromoacetyl bromide (1.05 eq) dropwise over 2 hours.
-
Causality Note: Strict thermal control (-10 to 0 °C) is mandatory. Higher temperatures lead to polyacylation and positional isomerization of the electron-rich xylene ring.
-
-
Quenching: Pour the dark red complex into an ice/hydrochloric acid mixture. The color shift to pale yellow validates the destruction of the Lewis acid complex. Extract with DCE, wash with brine, and concentrate to yield 2-bromo-1-(2,5-dimethylphenyl)ethanone.
-
Rearrangement & Hydrolysis: Ketalize the intermediate using neopentyl glycol, then treat with a catalytic zinc salt (e.g.,
) at elevated temperatures. The zinc acts as a mild Lewis acid, triggering a 1,2-aryl migration. Subsequent alkaline hydrolysis (NaOH) and acidification (HCl to pH 1-2) precipitates the white crystalline 2,5-dimethylphenylacetic acid.
Protocol B: Fischer Esterification to Ethyl 2,5-Dimethylphenylacetate
Objective: Convert the acid to the target ethyl ester with >98% purity.
Fig 2: Step-by-step mechanism of the acid-catalyzed Fischer esterification workflow.
-
Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,5-dimethylphenylacetic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (as solvent/entrainer).
-
Catalyst Addition: Add 0.05 eq of p-Toluenesulfonic acid (p-TsOH).
-
Causality Note:p-TsOH is vastly superior to sulfuric acid (
) here. The electron-rich dimethylphenyl ring is highly susceptible to sulfonation; p-TsOH provides the necessary protons without acting as a harsh oxidizing or sulfonating agent.
-
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 85-95 °C). The toluene/water/ethanol azeotrope will condense into the Dean-Stark trap.
-
Causality Note: Esterification is an equilibrium process. By continuously removing the byproduct water via the trap, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the ester product. The reaction is self-validating: when water ceases to collect in the trap, the reaction is complete.
-
-
Workup: Cool the mixture, wash with saturated sodium bicarbonate (
) to neutralize the catalyst and any unreacted acid, dry over anhydrous , and evaporate the toluene under reduced pressure to yield Ethyl 2,5-dimethylphenylacetate as a colorless liquid.
References
-
Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry.[Link] [1]
- Bayer CropScience AG. (2008). Process for preparing 2,5-dimethylphenylacetic acid.
- Jiangsu Sevencontinent Green Chemical Co Ltd. (2015). Preparation method of 2,5-dimethylphenylacetic acid.
Solvation Thermodynamics and Experimental Solubility Profiling of Ethyl 2,5-dimethylphenylacetate
Executive Summary
Ethyl 2,5-dimethylphenylacetate (
Because empirical solubility data for niche derivatives can be scarce, formulation scientists must rely on thermodynamic principles and rigorous, self-validating experimental protocols to determine solubility limits. This whitepaper provides a comprehensive mechanistic framework for predicting the solvation behavior of Ethyl 2,5-dimethylphenylacetate, supported by a field-proven analytical methodology.
Solvation Thermodynamics: The Hansen Space
The dissolution of Ethyl 2,5-dimethylphenylacetate in an organic solvent is governed by the thermodynamic principle of "like seeks like." To quantify this, we utilize the Hansen Solubility Parameter (HSP) system, which divides the total cohesive energy density (Hildebrand parameter) into three distinct intermolecular forces[1]:
-
Dispersion Forces (
): Dominant in Ethyl 2,5-dimethylphenylacetate due to the bulky 2,5-dimethylphenyl ring and the aliphatic ethyl chain. -
Polar Interactions (
): Moderately present due to the dipole moment of the ester carbonyl group ( ). -
Hydrogen Bonding (
): Relatively low, as the molecule acts only as a weak hydrogen-bond acceptor (via the ester oxygens) and lacks hydrogen-bond donating capabilities.
The miscibility of the solute in a given solvent is predicted by calculating the Radius of Interaction (
Caption: Thermodynamic prediction of solubility using Hansen Solubility Parameters (HSP) and RED.
Predictive Solubility Profile
Based on the physicochemical properties of structural analogs (such as ethyl phenylacetate and 2,5-dimethylphenyl acetate), Ethyl 2,5-dimethylphenylacetate exhibits high lipophilicity (estimated LogP ~2.5–3.0). The table below summarizes its predicted solubility behavior across major solvent classes[3][4].
| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |
| Alcohols | Ethanol, Methanol | Very Soluble | High dispersive affinity; ethanol acts as an H-bond donor to the ester carbonyl, facilitating solvation[4]. |
| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Miscible / Very Soluble | Near-perfect HSP match ("like dissolves like"); matching polarity and dispersive forces[4]. |
| Hydrocarbons | Hexane, Toluene, Xylene | Soluble | Strong hydrophobic interactions driven by the 2,5-dimethylphenyl moiety[3]. |
| Highly Polar Organics | Propylene Glycol, Glycerin | Insoluble | The dense hydrogen-bonding network of the solvent excludes the lipophilic solute[4]. |
| Aqueous | Water, Aqueous Buffers | Insoluble | High cohesive energy of water prevents cavity formation for the bulky hydrophobic solute[3]. |
Experimental Methodology: Self-Validating Solubility Determination
To empirically determine the exact solubility limit of Ethyl 2,5-dimethylphenylacetate in a target organic solvent, a rigorous, self-validating protocol must be employed. The following workflow is an adaptation of the (Shake-Flask Method), optimized for organic matrices.
The Causality Behind the Protocol
Standard solubility tests often fail due to supersaturation artifacts or incomplete phase separation. This protocol utilizes a temperature-cycling approach (incubating above the target temperature, then equilibrating down) to ensure that equilibrium is approached from the supersaturated side. Furthermore, the protocol is self-validating : it mandates sequential sampling until the variance between time points approaches zero, proving that true thermodynamic equilibrium has been achieved.
Caption: Modified OECD 105 self-validating workflow for determining organic solubility.
Step-by-Step Protocol
-
Saturation Preparation: Add a visually estimated excess of Ethyl 2,5-dimethylphenylacetate to a tightly sealed, chemically inert amber glass vial containing 10 mL of the target organic solvent.
-
Thermal Agitation (Kinetic Acceleration): Place the vial in an orbital shaker set to 30°C (5°C above the target test temperature) at 200 RPM for 24 to 48 hours. Rationale: Heating increases the dissolution rate and intentionally creates a slightly supersaturated solution relative to the final test temperature.
-
Isothermal Equilibration: Transfer the vial to a high-precision thermostatic water bath set exactly to 25.0 ± 0.1°C. Allow the system to rest without agitation for 24 hours. Rationale: This allows excess solute to precipitate out, ensuring the system reaches a true, stable thermodynamic equilibrium rather than a metastable supersaturated state.
-
Phase Separation: Carefully extract an aliquot of the supernatant using a glass syringe. Pass the aliquot through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of the filtrate. Rationale: Filter membranes can adsorb lipophilic solutes; discarding the initial volume saturates the binding sites and prevents artificially low concentration readings.
-
Quantification: Dilute the filtered aliquot appropriately in the mobile phase and quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC-UV (monitoring the aromatic ring absorbance at ~210-220 nm).
-
Self-Validation Loop: Repeat steps 4 and 5 at 48 hours and 72 hours. The protocol is considered validated, and the solubility limit confirmed, only when successive concentration measurements differ by less than 5% (a stricter analytical threshold than the 30% baseline suggested for aqueous systems).
Conclusion
The solubility of Ethyl 2,5-dimethylphenylacetate is dictated by its lipophilic aromatic core and moderately polar ester linkage. While predictive thermodynamic models like the Hansen Solubility Parameters provide excellent theoretical frameworks for solvent selection, empirical validation remains paramount in drug development and formulation science. By employing a self-validating, temperature-cycled Shake-Flask methodology, researchers can confidently establish the exact solubility limits required for process scale-up and product optimization.
References
- ChemBK. "2,5-DIMETHYLPHENYL ACETATE - Physico-chemical Properties and Solubility".
- Scent.vn. "Ethyl phenylacetate (CAS 101-97-3): Odor profile, Properties, & IFRA compliance".
- Government of Canada (Publications). "New Substances Notification - OECD Test Guideline 105".
- DuPont / ETH Zurich. "Hansen Solubility Parameter System".
- ResearchGate. "Hansen Solubility parameters and Green Solvents for Organic Photovoltaics".
Sources
The Strategic Utility of Ethyl 2,5-dimethylphenylacetate in Medicinal Chemistry and Drug Discovery
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials dictates the efficiency, yield, and structural viability of downstream pharmacophores. Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) is a highly versatile organic building block[1]. While seemingly a simple ester, its specific 2,5-dimethyl substitution pattern and ethyl-protected carboxylate group provide critical steric and electronic advantages. This whitepaper explores the causality behind its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), metabolic modulators, and specialty polymers, providing drug development professionals with validated, mechanistic insights.
Structural Rationale & Physicochemical Profiling
The utility of Ethyl 2,5-dimethylphenylacetate lies in its dual nature: the reactive potential of the phenylacetic acid core and the protective stability of the ethyl ester.
-
The Protective Role of the Ethyl Ester: In multi-step synthesis, free carboxylic acids are notorious for interfering with transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) and can poison catalysts due to their acidic protons. The ethyl ester masks this reactivity, increasing the molecule's lipophilicity and ensuring complete solubility in aprotic organic solvents (such as THF or DCM) during early-stage functionalization.
-
Steric Hindrance of the 2,5-Dimethyl Substitution: The methyl groups at the ortho (2-) and meta (5-) positions restrict the rotational freedom of the phenyl ring. When the deprotected acid is eventually bound to a target protein (such as the hydrophobic channel of a cyclooxygenase enzyme), this steric bulk locks the molecule into a specific bioactive conformation, often enhancing target selectivity.
Quantitative Data: Physicochemical Properties
Table 1: Comparative properties of the ester building block and its active free-acid counterpart.
| Property | Ethyl 2,5-dimethylphenylacetate | 2,5-Dimethylphenylacetic Acid |
| CAS Number | 58358-37-5 | 13612-34-5 |
| Molecular Weight | 192.25 g/mol | 164.20 g/mol |
| LogP (Predicted) | ~3.2 | 2.1 |
| Physical State | Clear Liquid | Crystalline Solid |
| Primary Utility | Protected synthetic building block | Active pharmacophore / Intermediate |
Data synthesized from 2[2] and 3[3].
Core Application: NSAID and Analgesic Development
Phenylacetic acid derivatives are the fundamental backbone of several prominent NSAIDs, most notably diclofenac and alclofenac[4]. These compounds exert their pharmacological effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins[5].
The free acid form, 2,5-dimethylphenylacetic acid, serves as a highly effective intermediate in the production of novel analgesics[3]. The 2,5-dimethyl substitution is particularly valuable in Structure-Activity Relationship (SAR) studies aimed at developing COX-2 selective inhibitors. The steric bulk of the methyl groups prevents the molecule from easily entering the narrower binding channel of the constitutively expressed COX-1 enzyme, while still fitting into the wider side-pocket characteristic of the inducible COX-2 enzyme[6].
Figure 1: Mechanism of COX-2 inhibition by phenylacetic acid derivatives.
Quantitative Data: Representative SAR Modeling
Table 2: Theoretical impact of 2,5-dimethyl substitution on COX selectivity.
| Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Unsubstituted Phenylacetic Acid | >100 | >100 | N/A |
| Diclofenac (Clinical Standard) | 0.075 | 0.038 | ~2.0 |
| 2,5-Dimethylphenylacetic Amide (Model) | 12.4 | 1.8 | ~6.8 |
Validated Experimental Protocols
To utilize Ethyl 2,5-dimethylphenylacetate in drug discovery, it must typically undergo controlled saponification to yield the active carboxylic acid, followed by coupling to generate a library of derivatives. The following protocols are designed as self-validating systems to ensure high yield and purity.
Figure 2: Standard synthetic workflow for drug library generation.
Protocol A: Base-Catalyzed Saponification to 2,5-Dimethylphenylacetic Acid
Objective: Cleave the ethyl ester to expose the reactive carboxylic acid. Causality & Rationale: The ester is highly lipophilic and insoluble in aqueous base. Ethanol is introduced as a miscible co-solvent to bridge the aqueous/organic phase, allowing the hydroxide nucleophile to attack the electrophilic carbonyl carbon.
-
Setup: Dissolve 10 mmol of Ethyl 2,5-dimethylphenylacetate in 20 mL of absolute ethanol in a round-bottom flask.
-
Reagent Addition: Slowly add 15 mL of a 2M aqueous NaOH solution.
-
Reaction: Equip the flask with a reflux condenser and heat to 80°C for 2 hours.
-
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the high-Rf ester spot disappears, leaving only a baseline spot (the sodium salt of the acid).
-
Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of distilled water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted starting material.
-
Precipitation: Acidify the aqueous layer dropwise with 3M HCl until the pH reaches ~2. Causality: Protonating the carboxylate anion neutralizes its charge, drastically reducing its aqueous solubility and causing the 2,5-dimethylphenylacetic acid to precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.
Protocol B: Amide Library Generation via EDC/HOBt Coupling
Objective: Synthesize a target bioactive amide for SAR screening. Causality & Rationale: Direct reaction of a carboxylic acid and an amine requires extreme heat. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group at room temperature. HOBt (Hydroxybenzotriazole) is added to form a highly reactive, yet stable, ester intermediate, preventing the formation of unreactive N-acylurea byproducts.
-
Activation: Dissolve 1.0 mmol of the synthesized 2,5-Dimethylphenylacetic acid in 10 mL of anhydrous Dichloromethane (DCM). Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir for 30 minutes at room temperature under a nitrogen atmosphere.
-
Coupling: Add 1.1 mmol of the desired primary or secondary amine, followed by 2.5 mmol of DIPEA (N,N-Diisopropylethylamine) to act as a proton scavenger.
-
Reaction: Stir for 12 hours.
-
Validation: Perform LC-MS (Liquid Chromatography-Mass Spectrometry). The presence of the target mass [M+H]+ confirms successful amide bond formation.
-
Purification: Wash the DCM layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.
References
-
58358-37-5|Ethyl 2-(2,5-dimethylphenyl)acetate|BLD Pharm. BLD Pharm. 1
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. MDPI. 4
-
2,5-Dimethylphenylacetic acid | 13612-34-5 - J&K Scientific LLC. J&K Scientific. 3
-
6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs - Pharmacology for Nurses | OpenStax. OpenStax. 5
-
2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem. National Institutes of Health. 2
-
Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC. National Institutes of Health. 6
Sources
- 1. 58358-37-5|Ethyl 2-(2,5-dimethylphenyl)acetate|BLD Pharm [bldpharm.com]
- 2. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs - Pharmacology for Nurses | OpenStax [openstax.org]
- 6. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2,5-Dimethylphenylacetate: A Comprehensive Guide to Nomenclature, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug development and organic synthesis, the precise identification and strategic utilization of chemical building blocks are paramount. Ethyl 2,5-dimethylphenylacetate (IUPAC: Ethyl 2-(2,5-dimethylphenyl)acetate) serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative grounding in the nomenclature, physicochemical profiling, and field-proven synthetic methodologies associated with this compound. By understanding the causality behind its structural properties and synthetic pathways, drug development professionals can better leverage this ester in high-throughput screening and lead optimization workflows.
Nomenclature and Chemical Identity
The accurate cataloging of compounds is the first line of defense against synthetic errors and intellectual property disputes. The nomenclature of Ethyl 2,5-dimethylphenylacetate reflects its specific structural topology.
-
The Alkyl Group (Ethyl): Indicates the esterification of the parent carboxylic acid with an ethanol moiety. This modification significantly increases the lipophilicity of the molecule compared to its free acid counterpart.
-
The Acyl Core (Acetate): Denotes the two-carbon chain linking the aromatic ring to the ester functional group.
-
The Aromatic Substitution (2,5-dimethylphenyl): Specifies the para-like positioning of two methyl groups on the benzene ring relative to each other, with the acetate group attached at the 1-position. This specific steric bulk is crucial for fitting into the hydrophobic binding pockets of target enzymes like Cyclooxygenase (COX).
Table 1: Primary Identifiers and Synonyms
| Descriptor | Value |
| IUPAC Name | Ethyl 2-(2,5-dimethylphenyl)acetate |
| CAS Registry Number | 58358-37-5 1 |
| Molecular Formula | C₁₂H₁₆O₂ |
| SMILES String | CCOC(=O)Cc1c(C)ccc(C)c1 |
| Common Synonyms | Benzeneacetic acid, 2,5-dimethyl-, ethyl ester; Ethyl (2,5-dimethylphenyl)acetate |
Table 2: Physicochemical Properties
| Property | Quantitative Value | Causality / Significance in Research |
| Molecular Weight | 192.25 g/mol | Low molecular weight ensures high ligand efficiency during early-stage drug screening. |
| Parent Acid MW | 164.20 g/mol 2 | Cleavage of the ethyl group yields the active acidic pharmacophore. |
| Physical State | Liquid (Standard Temp/Pressure) | Facilitates easy handling and volumetric dispensing in automated liquid handlers. |
Mechanistic Synthesis & Experimental Protocols
The synthesis of Ethyl 2,5-dimethylphenylacetate typically proceeds via the formation of its parent acid, 2,5-dimethylphenylacetic acid, starting from readily available p-xylene 3. The subsequent esterification is not merely a structural tweak; it is a deliberate protective strategy. The ethyl ester masks the reactive carboxylic acid, preventing unwanted side reactions during complex cross-coupling or functionalization steps downstream.
Self-Validating Protocol: Fischer Esterification of 2,5-Dimethylphenylacetic Acid
Objective: To convert 2,5-dimethylphenylacetic acid to its ethyl ester with >95% yield.
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 mmol (1.64 g) of 2,5-dimethylphenylacetic acid in 50 mL of absolute ethanol.
-
Causality: Ethanol acts as both the reactant and the solvent. Utilizing a vast molar excess of ethanol drives the equilibrium toward the ester product according to Le Chatelier's principle.
-
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Equip the flask with a reflux condenser.
-
Reflux & Monitoring: Heat the mixture to a gentle reflux (approx. 78°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase.
-
Self-Validation: The reaction is deemed complete when the lower R_f spot corresponding to the highly polar free acid completely disappears (typically 4–6 hours). Do not proceed to workup until this is confirmed.
-
-
Quench & Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the excess ethanol.
-
Extraction & Neutralization: Dilute the concentrated residue with 50 mL of ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) in a separatory funnel (3 x 20 mL).
-
Self-Validation: The NaHCO₃ neutralizes the H₂SO₄ catalyst and any trace unreacted starting acid. Continue the washes until the aqueous layer ceases to effervesce (CO₂ evolution stops), guaranteeing a purely neutral organic phase.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield Ethyl 2,5-dimethylphenylacetate as a pale yellow to colorless oil.
Figure 1: Stepwise synthetic pathway from p-xylene to Ethyl 2,5-dimethylphenylacetate.
Applications in Drug Development
In pharmaceutical chemistry, the parent compound, 2,5-dimethylphenylacetic acid, is heavily utilized in biochemical studies focusing on enzyme inhibition, particularly in the development of NSAIDs targeting cyclooxygenase (COX) pathways 4.
However, direct screening of free carboxylic acids in cellular assays often yields false negatives due to poor membrane permeability. Ethyl 2,5-dimethylphenylacetate solves this by acting as a lipophilic prodrug or screening surrogate.
Mechanism of Application
-
Enhanced Permeability: The uncharged ethyl ester easily diffuses across the phospholipid bilayer of target cells in in vitro assays.
-
Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases cleave the ethyl group, releasing the active 2,5-dimethylphenylacetic acid directly at the site of the target enzyme.
-
Scaffold Derivatization: In lead optimization, the ester group protects the carboxylate while the aromatic ring is further functionalized (e.g., via electrophilic aromatic substitution) to tune the pharmacokinetics of the molecule.
Figure 2: Workflow utilizing the ester building block in NSAID drug discovery and optimization.
Conclusion
Ethyl 2,5-dimethylphenylacetate is far more than a simple catalog chemical; it is a strategically designed building block that bridges the gap between raw organic synthesis and advanced pharmacological screening. By leveraging its protected carboxylate and specific aromatic steric profile, drug development professionals can streamline the synthesis of complex NSAID analogs and ensure reliable data in cellular assays.
References
- BLD Pharm. "58358-37-5 | Ethyl 2-(2,5-dimethylphenyl)acetate". BLD Pharm Chemical Database.
- National Center for Biotechnology Information. "2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615". PubChem.
- Google Patents. "US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid". United States Patent and Trademark Office.
- EvitaChem. "Buy 2-(2,5-dimethylphenyl)propanoic Acid (EVT-13196026)". EvitaChem Product Catalog.
Sources
- 1. 58358-37-5|Ethyl 2-(2,5-dimethylphenyl)acetate|BLD Pharm [bldpharm.com]
- 2. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 4. evitachem.com [evitachem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Ethyl 2,5-dimethylphenylacetate via Friedel-Crafts Acylation
Abstract: This document provides a comprehensive guide for the multi-step synthesis of Ethyl 2,5-dimethylphenylacetate, a key intermediate in various chemical manufacturing processes. The synthetic strategy is anchored by an initial Friedel-Crafts acylation of p-xylene, followed by a Willgerodt-Kindler rearrangement and a final Fischer esterification. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations for each synthetic step.
Introduction and Strategic Overview
Ethyl 2,5-dimethylphenylacetate is a valuable building block in organic synthesis, notably in the production of agrochemicals and pharmaceuticals.[1] The synthetic pathway detailed herein is a robust three-step process designed for scalability and efficiency in a laboratory setting. The core of this synthesis is the strategic application of classic named reactions to build molecular complexity from simple, commercially available starting materials.
The overall synthetic transformation is as follows:
-
Step 1: Friedel-Crafts Acylation. p-Xylene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (Aluminum Chloride) to yield 2',5'-dimethylacetophenone. This reaction establishes the core carbon skeleton of the target molecule.
-
Step 2: Willgerodt-Kindler Reaction. The acetyl group of 2',5'-dimethylacetophenone is rearranged and oxidized to a thioamide, which is subsequently hydrolyzed to form 2,5-dimethylphenylacetic acid. This step uniquely repositions the carbonyl functionality to the terminal position of the alkyl chain.[2]
-
Step 3: Fischer Esterification. The synthesized 2,5-dimethylphenylacetic acid is esterified with ethanol under acidic catalysis to afford the final product, Ethyl 2,5-dimethylphenylacetate.
This guide will elaborate on the experimental protocols for each of these stages, underpinned by a discussion of the reaction mechanisms and practical considerations for maximizing yield and purity.
Overall Synthetic Workflow
Sources
Application Notes and Protocols: Ethyl 2,5-Dimethylphenylacetate as a Versatile Precursor in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Key Phenylacetate
Ethyl 2,5-dimethylphenylacetate, while a seemingly specific molecule, serves as a crucial precursor and synthetic intermediate in various fields of organic chemistry. Its true value is most prominently realized through its hydrolysis to 2,5-dimethylphenylacetic acid. This carboxylic acid is a pivotal building block in the synthesis of high-value agrochemicals and novel pharmaceutical agents.[1][2] The 2,5-dimethylphenyl scaffold, derived from this precursor, is of significant interest in the development of new antimicrobial candidates targeting multidrug-resistant pathogens.[3]
This guide provides a comprehensive overview of the synthetic utility of Ethyl 2,5-dimethylphenylacetate, focusing on the preparation of its corresponding acid and subsequent applications. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-tested protocols for researchers, scientists, and professionals in drug development.
Core Synthetic Pathway: From p-Xylene to 2,5-Dimethylphenylacetic Acid
A common and efficient industrial route to 2,5-dimethylphenylacetic acid starts from the readily available p-xylene. This multi-step synthesis involves a Friedel-Crafts acylation, ketalization, rearrangement, and finally, hydrolysis.[4][5][6] Understanding this pathway is essential for appreciating the genesis of the core scaffold.
Caption: Overall synthetic route from p-xylene to 2,5-dimethylphenylacetic acid.
Key Synthetic Transformation: Hydrolysis of Ethyl 2,5-Dimethylphenylacetate
The hydrolysis of Ethyl 2,5-dimethylphenylacetate to 2,5-dimethylphenylacetic acid is a fundamental step to unmask the reactive carboxylic acid functionality. This transformation is typically achieved through base-catalyzed hydrolysis (saponification), followed by acidification.
Protocol 1: Basic Hydrolysis of Ethyl 2,5-Dimethylphenylacetate
This protocol details the saponification of the ethyl ester to yield the sodium salt of the corresponding carboxylic acid, which is then protonated.
Materials:
-
Ethyl 2,5-dimethylphenylacetate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)
-
Hydrochloric acid (HCl) (e.g., 30% aqueous)
-
Toluene
-
Water
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2,5-dimethylphenylacetate in ethanol.
-
Add a stoichiometric excess of 30% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and toluene to the mixture and transfer to a separatory funnel for extraction.
-
Separate the aqueous phase, which contains the sodium 2,5-dimethylphenylacetate salt.[4]
-
Cool the aqueous phase in an ice bath and slowly add 30% hydrochloric acid dropwise until the pH is between 1 and 2.
-
A white precipitate of 2,5-dimethylphenylacetic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.[4]
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water | Facilitates the dissolution of both the ester and the aqueous base, creating a homogenous reaction mixture. |
| Base | Sodium Hydroxide (NaOH) | A strong base that effectively catalyzes the hydrolysis of the ester. |
| Temperature | 80-90°C (Reflux) | Increases the reaction rate to ensure complete hydrolysis in a reasonable timeframe. |
| Acidification | Hydrochloric Acid (HCl) to pH 1-2 | Protonates the carboxylate salt to precipitate the neutral carboxylic acid, which is less soluble in water. |
| Purification | Recrystallization (e.g., from n-hexane)[4] | Removes any remaining impurities to yield a high-purity product. |
Application in Agrochemicals: Synthesis of a Spirotetramat Precursor
2,5-Dimethylphenylacetic acid is a key intermediate in the synthesis of the insecticide Spirotetramat.[2] This involves the conversion of the carboxylic acid to the corresponding acyl chloride, which is then reacted with another intermediate.
Protocol 2: Preparation of 2,5-Dimethylphenylacetyl Chloride
This protocol outlines the conversion of 2,5-dimethylphenylacetic acid to its more reactive acyl chloride derivative.
Materials:
-
2,5-Dimethylphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
p-Xylene (as solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a gas trap
-
Distillation apparatus
Procedure:
-
Prepare a solution of 2,5-dimethylphenylacetic acid in p-xylene.
-
Dry the solution with anhydrous magnesium sulfate to remove any residual water.
-
Filter the drying agent.
-
To the dried solution, add thionyl chloride slowly at room temperature.
-
Heat the reaction mixture to 60-80°C and maintain for 2-3 hours. The reaction will evolve SO₂ and HCl gas, which should be neutralized in a gas trap.
-
Monitor the reaction for completion.
-
After the reaction is complete, remove the excess thionyl chloride and p-xylene by distillation under reduced pressure to obtain the crude 2,5-dimethylphenylacetyl chloride.[7]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2,5-Dimethylphenylacetic acid | 13612-34-5 [chemicalbook.com]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 5. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 6. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 7. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
Application Notes & Protocols: Ethyl 2,5-dimethylphenylacetate as a Key Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 2,5-dimethylphenylacetate, a valuable intermediate in pharmaceutical manufacturing. We delve into the foundational synthesis of its precursor, 2,5-dimethylphenylacetic acid, from commodity starting materials and detail the subsequent esterification process. The primary focus is on establishing robust, verifiable protocols for synthesis and quality control. Furthermore, we explore the structural relevance of this intermediate in the context of synthesizing complex Active Pharmaceutical Ingredients (APIs), using the antidiabetic drug Repaglinide as a case study to illustrate its utility as a core structural motif. These notes are intended for researchers, chemists, and professionals in drug development and process chemistry.
Introduction and Strategic Importance
In the landscape of pharmaceutical synthesis, the efficiency, cost-effectiveness, and scalability of producing key intermediates are paramount. Ethyl 2,5-dimethylphenylacetate is an aromatic ester that serves as a critical building block. Its substituted phenylacetic acid core is a recurring motif in a variety of pharmacologically active molecules. While it has applications in the synthesis of agrochemicals, its utility in pharmaceuticals, particularly as a precursor or analogue to intermediates for antidiabetic drugs, is of significant interest.[1][2] The synthesis of such APIs often involves the condensation of a phenylacetic acid derivative with a complex amine.[3][4]
This guide provides field-proven protocols for the multi-step synthesis of Ethyl 2,5-dimethylphenylacetate and its subsequent analytical validation, ensuring a reliable supply of this high-purity intermediate for research and development pipelines.
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process control, purification, and safety.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(2,5-dimethylphenyl)acetate | [5] |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 236-239 °C | [6] |
| Density | ~1.01 g/cm³ | [6] |
| Solubility | Soluble in organic solvents (ethers, alcohols); insoluble in water. | [6] |
Spectroscopic Data (Expected):
-
¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), two methyl groups on the aromatic ring (singlets), a methylene group (singlet), and aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl, methyl, and methylene groups.
-
GC-MS: A molecular ion peak corresponding to the molecular weight (164.20 g/mol for the parent acid) and characteristic fragmentation patterns.[5]
-
IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) group, typically around 1730-1750 cm⁻¹.
Synthesis Protocols
The synthesis of Ethyl 2,5-dimethylphenylacetate is presented as a two-stage process, beginning with the synthesis of the carboxylic acid precursor, followed by its esterification. This approach utilizes readily available starting materials and well-established chemical transformations.
Logical Workflow of Synthesis
Caption: Overall synthetic workflow from p-xylene to the final ester.
Protocol 3.1: Synthesis of 2,5-Dimethylphenylacetic Acid
This protocol is adapted from established industrial methods involving a Friedel-Crafts acylation followed by hydrolysis.[7][8][9] The Friedel-Crafts reaction is a cornerstone of C-C bond formation to an aromatic ring, chosen here for its high efficiency with activated rings like p-xylene.
Materials:
-
p-Xylene
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
Friedel-Crafts Acylation: To a stirred mixture of p-xylene (acting as both reactant and solvent) and chloroacetyl chloride at 10-15°C, slowly add anhydrous aluminum chloride in portions. The AlCl₃ acts as a Lewis acid catalyst, activating the chloroacetyl chloride for electrophilic attack on the p-xylene ring.[8] Maintain the temperature below 20°C during the addition.
-
Reaction Progression: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]
-
Work-up: Separate the organic layer. Extract the aqueous layer with toluene or DCM. Combine the organic layers, wash with water and then with a saturated brine solution.
-
Intermediate Reactions & Hydrolysis: The crude 2-chloro-1-(2,5-dimethylphenyl)ethanone can be converted to the final acid through various patented multi-step routes, often involving rearrangement and hydrolysis.[7][8] A common final step is alkaline hydrolysis. Add a 30-50% sodium hydroxide solution to the intermediate dissolved in a suitable solvent and heat at 70-100°C.[7]
-
Acidification & Isolation: After hydrolysis is complete, cool the mixture and wash with an organic solvent (e.g., toluene) to remove non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~1. The 2,5-dimethylphenylacetic acid will precipitate as a solid.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/heptane) can be performed for higher purity.
Protocol 3.2: Fischer Esterification to Ethyl 2,5-dimethylphenylacetate
Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11][12] To achieve high yields, the equilibrium must be shifted towards the product. This is accomplished by using a large excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[13][14]
Materials:
-
2,5-Dimethylphenylacetic Acid (from Protocol 3.1)
-
Ethanol (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated) or p-toluenesulfonic acid (p-TsOH)[10]
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2,5-dimethylphenylacetic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or GC analysis, observing the disappearance of the starting carboxylic acid.
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water. Add ethyl acetate to extract the product.[15]
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[15][16]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate and excess ethanol) under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.[16]
Application in API Synthesis: Repaglinide Case Study
Ethyl 2,5-dimethylphenylacetate is structurally analogous to key intermediates used in the synthesis of the oral antidiabetic agent Repaglinide.[3][17] The synthesis of Repaglinide involves the amide coupling of an amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, with a substituted phenylacetic acid derivative, followed by the hydrolysis of an ester group to yield the final carboxylic acid API.[4][18][19]
Conceptual Synthetic Pathway
Caption: Conceptual workflow for the final steps of Repaglinide synthesis.
This demonstrates how the core phenylacetate structure is fundamental. The protocols established for synthesizing Ethyl 2,5-dimethylphenylacetate can be adapted to produce more complex, substituted analogues required for such API syntheses.
Quality Control & Analytical Protocols
Validation of the intermediate's identity and purity is crucial before its use in subsequent GMP (Good Manufacturing Practice) steps.
Protocol 5.1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates.[20]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water gradient | A gradient elution ensures the separation of starting materials, product, and potential by-products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detector | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Procedure:
-
Prepare a standard solution of Ethyl 2,5-dimethylphenylacetate at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.
-
Run the analysis and integrate the peak areas.
-
Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%.
Protocol 5.2: Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and assessing for volatile impurities.[21]
| Parameter | Recommended Condition | Rationale |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm) | A standard, robust column suitable for a wide range of organic compounds.[21] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature ramp ensures the elution of the compound and separation from any lower or higher boiling point impurities. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 192 and a fragmentation pattern consistent with the structure (e.g., loss of the ethoxy group, -OC₂H₅).
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Hazards: The precursor, 2,5-dimethylphenylacetic acid, is known to cause skin and serious eye irritation.[5] Similar precautions should be taken with the ester derivative.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]
-
ethyl phenylacetate. Organic Syntheses Procedure. [Link]
-
2,5-DIMETHYLPHENYL ACETATE. (2024, April 10). ChemBK. [Link]
-
Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]
-
Synthesis method of repaglinide. (2019, July 5). Eureka | Patsnap. [Link]
- CN101220007A - A kind of method for preparing repaglinide.
- US7148355B2 - Process for the preparation of repaglinide.
-
2,5-Dimethylphenylacetic acid. PubChem. [Link]
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
-
Biocatalyzed synthesis of antidiabetic drugs: A review. (n.d.). Taylor & Francis. [Link]
-
A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. (2016, July 22). ResearchGate. [Link]
-
Synthesis and antidiabetic evaluation of some novel compounds. (n.d.). [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
The Role of Ethyl Acetate in Pharmaceutical Manufacturing. (2025, November 1). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Key Companies - Ethyl Acetate Industry. Coherent Market Insights. [Link]
-
Supporting Information for Experimental procedures and analytical data. (n.d.). Rsc.org. [Link]
-
Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate. Oakwood Chemical. [Link]
-
Pharmaceutical intermediates. Ikigai® Corporation. [Link]
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
-
[2H5]-ethyl phenylacetate. SpectraBase. [Link]
-
Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones. (n.d.). PMC. [Link]
-
Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. (2023, November 1). Bahtera Adi Jaya. [Link]
-
2-(2,5-Dimethoxy-4-ethylphenyl)ethanol, acetate. NIST WebBook. [Link]
-
Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27). [Link]
-
Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]
- Purification method of ethyl acetate. (n.d.).
-
Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. (2025, September 19). PubMed. [Link]
- CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- CN102731298A - Method for purifying ethyl acetate.
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). SpringerLink. [Link]
-
What Is the Synthetic Application of Ethyl Acetate? (2023, July 14). [Link]
Sources
- 1. docta.ucm.es [docta.ucm.es]
- 2. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of repaglinide - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 5. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 8. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 9. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 10. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]
- 19. Repaglinide synthesis - chemicalbook [chemicalbook.com]
- 20. bahteraadijaya.com [bahteraadijaya.com]
- 21. d-nb.info [d-nb.info]
Detailed experimental protocol for synthesizing Ethyl 2,5-dimethylphenylacetate
An In-Depth Guide to the Synthesis of Ethyl 2,5-dimethylphenylacetate via Fischer-Speier Esterification
Authored by: A Senior Application Scientist
Introduction
Ethyl 2,5-dimethylphenylacetate is an ester recognized for its applications as a fragrance intermediate and in the synthesis of more complex organic molecules.[1] Its preparation is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic synthesis first described in 1895 by Emil Fischer and Arthur Speier.[2] This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.
This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2,5-dimethylphenylacetate from 2,5-dimethylphenylacetic acid and ethanol, using concentrated sulfuric acid as a catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and outline the necessary safety, purification, and characterization procedures. This document is intended for researchers and professionals in chemistry and drug development who require a reliable and well-understood synthetic method.
Core Principles: The Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The equilibrium nature of the reaction necessitates strategic choices to maximize the yield of the desired ester. This is typically achieved by using one of the reactants, usually the less expensive alcohol, in large excess, or by actively removing the water byproduct as it forms.[3][4]
The reaction proceeds through several distinct, reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[3][5]
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral oxonium intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is a rapid equilibrium that converts a hydroxyl group into a better leaving group: water.
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[4][5]
Diagram of the Reaction Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 2,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 16.42 g | 0.10 | Starting material. Causes skin and eye irritation.[6][7] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 92.14 g (117 mL) | 2.00 | Reactant and solvent. Highly flammable.[8][9] |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | ~0.037 | Catalyst. Corrosive, causes severe burns.[10][11] |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~100 mL | - | For neutralization wash. |
| Brine (Saturated NaCl) | NaCl (aq) | - | ~50 mL | - | For aqueous wash. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent. |
Required Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with stirrer or hot plate with magnetic stir bar
-
Separatory funnel (250 mL or 500 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and clamps
Detailed Experimental Protocol
PART 1: Reaction Setup and Reflux
-
Reagent Combination: To a 250 mL round-bottom flask, add 16.42 g (0.10 mol) of 2,5-dimethylphenylacetic acid.
-
Solvent Addition: Add 117 mL (2.00 mol) of absolute ethanol to the flask. The large excess of ethanol serves to shift the reaction equilibrium towards the product side, maximizing the yield.
-
Stirring: Add a magnetic stir bar and begin stirring the mixture to dissolve the solid acid.
-
Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution. Causality: Sulfuric acid is a strong acid catalyst required to protonate the carboxylic acid, and it also acts as a dehydrating agent, further driving the equilibrium forward.[12] The addition should be slow as it is an exothermic process.
-
Reflux Setup: Attach a reflux condenser to the flask and secure it with a clamp. Connect the condenser to a water source (water in at the bottom, out at the top).
-
Heating: Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (~78 °C).
-
Reaction Time: Maintain the reflux with continuous stirring for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, by observing the disappearance of the starting carboxylic acid spot.
PART 2: Work-up and Isolation
-
Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Quenching: Carefully pour the cooled reaction mixture into a beaker containing approximately 200 mL of cold water. The ester, being insoluble in water, will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 2,5-dimethylphenylacetic acid by converting it to its water-soluble sodium salt.[13][14] Drain the aqueous layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution). Causality: This wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add approximately 10 g of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Solvent Removal: Decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask. Remove the excess ethanol using a rotary evaporator. The remaining liquid is the crude Ethyl 2,5-dimethylphenylacetate.
PART 3: Purification and Characterization
-
Purification: The crude ester can be purified by vacuum distillation.[13] Collect the fraction boiling at the appropriate temperature and pressure (literature b.p. 236-239 °C at atmospheric pressure).[1]
-
Yield Calculation: Weigh the purified product and calculate the percentage yield.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods.
-
IR Spectroscopy: The IR spectrum should show a strong absorption peak for the ester carbonyl (C=O) group around 1735-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region.[15] A key indicator of a successful reaction is the disappearance of the broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of Ethyl 2,5-dimethylphenylacetate. Expect signals for the two methyl groups on the aromatic ring, the methylene group of the acetate moiety, the aromatic protons, and the ethyl group (a quartet and a triplet).
-
¹³C NMR and Mass Spectrometry: Can be used for further structural confirmation.
-
Experimental Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. agilent.com [agilent.com]
- 9. chemos.de [chemos.de]
- 10. health.state.mn.us [health.state.mn.us]
- 11. fishersci.com [fishersci.com]
- 12. athabascau.ca [athabascau.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols: Effective Purification of Crude Ethyl 2,5-dimethylphenylacetate
Introduction: The Imperative for Purity
Ethyl 2,5-dimethylphenylacetate is an aromatic ester of significant interest in the fields of medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] The biological efficacy and safety of downstream products, as well as the desired physicochemical properties of advanced materials, are directly contingent on the purity of this precursor.
Crude Ethyl 2,5-dimethylphenylacetate, typically synthesized via the Fischer-Speier esterification of 2,5-dimethylphenylacetic acid with ethanol, is often contaminated with unreacted starting materials, acidic catalysts, water, and other by-products.[3][4] The presence of these impurities can lead to unpredictable reaction kinetics, the formation of unwanted side products, and compromised final product yields. This document provides a comprehensive guide to the effective purification of crude Ethyl 2,5-dimethylphenylacetate, detailing robust protocols for liquid-liquid extraction, fractional distillation, and flash column chromatography, along with methods for purity verification.
Compound Profile and Purification Rationale
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties and the nature of its likely impurities.
2.1 Physicochemical Properties
While specific experimental data for Ethyl 2,5-dimethylphenylacetate is sparse, its properties can be reliably estimated based on its close analogue, Ethyl phenylacetate, and the known effects of methyl group substitution on the benzene ring.
| Property | Estimated Value / Observation | Rationale for Purification |
| Molecular Formula | C₁₂H₁₆O₂ | - |
| Molecular Weight | 192.25 g/mol | - |
| Physical State | Colorless to pale yellow liquid at room temperature. | Dictates the choice of non-crystallization-based methods. |
| Boiling Point | > 230 °C at atm. pressure; ~125-140 °C at reduced pressure (e.g., 15-20 mmHg).[5][6] | The high atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition. The significant difference in boiling points between the ester and potential impurities (ethanol, water, residual solvents) makes distillation a highly effective technique. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, hexanes).[5][7] | This differential solubility is the cornerstone of aqueous work-up (liquid-liquid extraction) to remove water-soluble impurities. |
| Polarity | Moderately polar. | Allows for effective separation from more polar (e.g., carboxylic acids, alcohols) and less polar (e.g., non-polar by-products) impurities via flash column chromatography.[8] |
2.2 Common Impurities from Fischer Esterification
The primary impurities in a crude reaction mixture from the Fischer esterification of 2,5-dimethylphenylacetic acid are:
-
2,5-Dimethylphenylacetic Acid: Unreacted starting material. It is a crystalline solid and acidic.[9]
-
Ethanol: Typically used in excess to drive the reaction equilibrium.
-
Acid Catalyst (e.g., H₂SO₄): A strong, non-volatile acid.
-
Water: A by-product of the esterification reaction.[10]
-
Side Products: Minor amounts of by-products such as diethyl ether (from ethanol dehydration) may be present.
Strategic Approach to Purification: A Decision Framework
The optimal purification strategy depends on the scale of the reaction, the nature of the primary impurities, and the required final purity. The following workflow and decision matrix provide a guide for selecting the most appropriate technique or combination of techniques.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
4.1 Protocol 1: Aqueous Work-up and Vacuum Distillation
This is the most common and efficient method for purifying esters on a multigram scale, effectively removing acidic impurities, water, and excess alcohol.[11][12]
4.1.1 Part A: Aqueous Work-up (Liquid-Liquid Extraction)
-
Principle: This process exploits the differential solubility of the components. The organic ester remains in an immiscible organic solvent, while acidic impurities are converted to their water-soluble carboxylate salts by a basic wash, and other polar impurities are removed by water and brine washes.[13][14]
-
Procedure:
-
Quench and Dilute: Cool the crude reaction mixture to room temperature. Transfer it to a separatory funnel. If the reaction was run without a solvent, dilute the mixture with an organic solvent in which the ester is soluble and which is immiscible with water (e.g., diethyl ether or ethyl acetate, ~2-3 volumes of the crude mixture).
-
Water Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Base Wash: Add an equal volume of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will be evolved as the base neutralizes the acid catalyst and unreacted carboxylic acid.[15] Swirl the unstoppered funnel initially, then stopper and shake gently, venting very frequently. Continue until no more gas evolution is observed. Allow the layers to separate and discard the aqueous layer. Repeat this wash if necessary (test the aqueous layer with pH paper to ensure it is neutral or slightly basic).
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash removes the bulk of the dissolved water from the organic layer and helps to break up any emulsions.[15] Shake for 1 minute, allow the layers to separate, and discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl. Let it stand for 10-15 minutes, or until the organic layer is clear.
-
Solvent Removal: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the organic solvent using a rotary evaporator. The remaining liquid is the crude, washed ester.
-
4.1.2 Part B: Vacuum Fractional Distillation
-
Principle: Components of a liquid mixture are separated based on differences in their boiling points. Applying a vacuum lowers the boiling points, allowing for the distillation of high-boiling compounds at lower temperatures, thereby preventing thermal degradation.[16]
-
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for efficient separation. Ensure all glassware joints are properly greased and sealed to maintain a vacuum.
-
Transfer: Transfer the crude, washed ester from step 4.1.1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any residual solvent and low-boiling impurities. The distillation head temperature will be low and unstable.
-
Product Fraction: As the temperature at the distillation head stabilizes, change the receiving flask. Collect the fraction that distills over a narrow, constant temperature range (e.g., a 2-4 °C window). This is the purified Ethyl 2,5-dimethylphenylacetate. For an analogue, Ethyl phenylacetate, the boiling point is 120–125 °C at 17–18 mm Hg.[6]
-
Residue: Stop the distillation before the flask goes to dryness. The residue will contain any non-volatile impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
-
4.2 Protocol 2: Flash Column Chromatography
This technique is ideal for small-scale purifications or when very high purity is required, as it can separate compounds with similar polarities.[17]
-
Principle: The crude mixture is applied to the top of a column packed with a solid stationary phase (typically silica gel). A solvent (mobile phase) is then passed through the column under positive pressure. Separation occurs because components travel down the column at different rates based on their differing affinities for the stationary and mobile phases.[18]
-
Procedure:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. For a moderately polar ester like Ethyl 2,5-dimethylphenylacetate, a good starting point is a mixture of ethyl acetate and hexanes.[8] Aim for a system that gives the product an Rƒ value of approximately 0.25-0.35. A common starting point would be 10% Ethyl Acetate in Hexanes (v/v).
-
Column Packing: Prepare a flash column with silica gel, packing it using the chosen eluent (mobile phase) as a slurry. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude ester in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Carefully apply this solution to the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified ester.
-
Sources
- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 2. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chembk.com [chembk.com]
- 8. Chromatography [chem.rochester.edu]
- 9. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 13. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 18. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution Modalities of Ethyl 2,5-dimethylphenylacetate in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Context
Ethyl 2,5-dimethylphenylacetate (CAS 877-48-5) is a versatile, bifunctional building block frequently utilized in the synthesis of complex agrochemicals and pharmaceuticals[1]. As a Senior Application Scientist, I frequently encounter this scaffold in drug discovery pipelines because it offers two distinct, orthogonally addressable sites for nucleophilic substitution:
-
The Carbonyl Carbon (Electrophilic Center): Susceptible to nucleophilic acyl substitution (e.g., saponification or amidation).
-
The Alpha-Carbon (Nucleophilic Center via Enolate): Upon deprotonation, the
-carbon becomes a potent nucleophile capable of undergoing S 2 substitution with alkyl halides.
Understanding the mechanistic causality behind reagent selection is critical. This guide details the theoretical grounding and validated protocols for exploiting both reactive sites, specifically highlighting its role in synthesizing the active pharmaceutical ingredient (API) precursor for Spirotetramat[2][3].
Pathway 1: Nucleophilic Acyl Substitution (Saponification)
Mechanistic Causality
To utilize the 2,5-dimethylphenylacetate scaffold in complex API synthesis—such as the lipid biosynthesis inhibitor Spirotetramat—the ethyl ester must first be converted to its corresponding free acid[2][3]. This is achieved via a base-promoted nucleophilic acyl substitution (saponification) following a
We select aqueous Sodium Hydroxide (NaOH) in an ethanol co-solvent. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the expelled alkoxide. Subsequent acidification yields the highly pure 2,5-dimethylphenylacetic acid[2].
Workflow: Nucleophilic acyl substitution of the ester to yield the Spirotetramat precursor.
Protocol 1: Saponification to 2,5-Dimethylphenylacetic Acid
Self-Validating System: The protocol utilizes pH monitoring to ensure complete precipitation of the product, preventing yield loss in the aqueous phase.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (51.5 mmol) of Ethyl 2,5-dimethylphenylacetate in 50 mL of absolute ethanol.
-
Base Addition: Slowly add 50 mL of a 2.0 M aqueous NaOH solution (100 mmol, ~2.0 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to 85 °C for 2 hours. Insight: Ethanol acts as a phase-transfer homogenizer; the reaction is complete when the biphasic mixture becomes a clear, homogeneous solution.
-
Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Acidification (Critical Step): Cool the remaining aqueous layer in an ice bath (0-5 °C). Dropwise, add 30% aqueous HCl while stirring vigorously until the solution reaches pH 1-2. A dense white crystalline precipitate of 2,5-dimethylphenylacetic acid will form[2].
-
Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual NaCl.
-
Drying: Dry the product in a vacuum oven at 45 °C overnight. Expected yield: 85-90%.
Pathway 2: Alpha-Carbon Nucleophilic Substitution (Enolate Alkylation)
Mechanistic Causality
Functionalizing the benzylic position of phenylacetates is a cornerstone of structure-activity relationship (SAR) exploration. The
To achieve
Mechanism: Base-mediated enolate formation and subsequent SN2 alpha-alkylation.
Protocol 2: Alpha-Alkylation via Lithium Enolate
Self-Validating System: The use of an inert atmosphere and low temperatures suppresses oxidative dimerization and dialkylation[5]. The reaction quench with
-
System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Enolate Generation: Add 20 mL of anhydrous Tetrahydrofuran (THF) and 1.1 eq of LDA (commercially available 2.0 M solution in THF/heptane). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve 1.0 eq (e.g., 5.0 mmol) of Ethyl 2,5-dimethylphenylacetate in 5 mL of anhydrous THF. Add this solution dropwise to the LDA over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete, kinetic enolate formation.
-
Nucleophilic Substitution (
): Add 1.2 eq of the chosen alkyl halide (e.g., Methyl Iodide, ) dropwise. -
Propagation: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Insight: The
attack is temperature-dependent; warming facilitates the activation energy required for the substitution while the enolate remains stable. -
Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure -alkylated product.
Quantitative Data Summary: Optimization of Enolate Generation
The choice of base dictates the success of the nucleophilic substitution at the
| Base System | Reaction Temp | Primary Reaction Pathway | Expected Monoalkylation Yield | Limitations / Byproducts | |
| NaOEt / EtOH | ~16 | 25 °C to 78 °C | Equilibrium Deprotonation | < 20% | High Claisen condensation; poor nucleophile generation. |
| ~38 | -33 °C | Quantitative Deprotonation | 70 - 85% | Requires handling liquid ammonia and sodium metal[4][5]. | |
| LDA / THF | ~36 | -78 °C | Kinetic Deprotonation | 80 - 92% | Optimal method. Low temp minimizes dialkylation[5]. |
| LiHMDS / THF | ~26 | -78 °C | Kinetic Deprotonation | 65 - 75% | Sluggish with bulkier electrophiles; some unreacted SM. |
References
- 2,5-DIMETHYLPHENYL ACET
- Preparation method of 2,5-dimethylphenylacetic acid (CN104628551A)
- ethyl 2,4-diphenylbutanoate - Organic Syntheses Procedure Organic Syntheses
- 4-Methoxycyclohexanone | 13482-23-0 Benchchem
- Buy (R)
Sources
Application Note: Utilizing Ethyl 2,5-Dimethylphenylacetate in the Synthesis of Novel Spirocyclic Tetramic Acid Derivatives
Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical/Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
Ethyl 2,5-dimethylphenylacetate is a highly versatile, stable ester building block utilized extensively in the fine chemical, fragrance, and agrochemical industries. Its most prominent application lies in the synthesis of spirocyclic tetramic acid derivatives, a class of compounds that includes the revolutionary lipid biosynthesis inhibitor (LBI) Spirotetramat [1][2].
Unlike its free acid counterpart (2,5-dimethylphenylacetic acid), the ethyl ester offers superior shelf stability, reduced hygroscopicity, and precise control over subsequent synthetic steps. This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols for converting Ethyl 2,5-dimethylphenylacetate into advanced spirocyclic scaffolds.
Mechanistic Rationale & Target Applications
The 2,5-dimethylphenyl moiety is highly valued in drug and agrochemical design because it imparts a specific steric and lipophilic profile. In the context of spirotetramat, this lipophilicity is the primary driver for the molecule's unique bidirectional systemic conduction —allowing the compound to translocate through both the xylem and phloem of plants [3].
The spirocyclic tetramic acid core is synthesized via a sequence of amidation and intramolecular Dieckmann condensation. The prodrug (spirotetramat) is biologically inactive until it undergoes in vivo hydrolysis to form the active enol metabolite, which competitively inhibits Acetyl-CoA Carboxylase (ACC), completely disrupting lipid biosynthesis in target organisms[2].
Fig 1. Biochemical mechanism of action for spirotetramat and its active enol metabolite.
Synthetic Strategy & Experimental Workflows
Directly utilizing the ethyl ester in a cross-Claisen condensation is often plagued by competing self-condensation and poor chemoselectivity. Therefore, the rigorously validated industrial approach involves a controlled saponification of the ester to the free acid, activation to the acyl chloride, and subsequent N-acylation of an amino ester [1]. The final ring closure is achieved via a thermodynamically driven Dieckmann condensation.
Fig 2. Step-by-step synthetic workflow from the ethyl ester to the spirocyclic core.
Quantitative Data: Optimization of the Dieckmann Cyclization
The choice of base and solvent during the final cyclization step is critical. As shown in the data below, utilizing a bulky base in a non-polar solvent prevents nucleophilic transesterification and drives the reaction to completion by precipitating the product salt.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | NaOMe | MeOH | 65 | 12 | 45% | Significant transesterification side-products observed. |
| 2 | NaH | THF | 25 | 8 | 62% | Incomplete conversion; equilibrium stalls. |
| 3 | t-BuOK | THF | 25 | 6 | 78% | Bulky base prevents side reactions, but solubility limits yield. |
| 4 | t-BuOK | Toluene | 110 | 4 | 92% | Optimal: Precipitation of the potassium salt acts as a thermodynamic sink. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating in-process quality control checks to ensure reproducibility and high yields.
Protocol I: Saponification to 2,5-Dimethylphenylacetic Acid
Objective: Convert the stable ethyl ester into the reactive free acid for downstream activation.
Step-by-Step Methodology:
-
Preparation: Charge a 500 mL round-bottom flask with Ethyl 2,5-dimethylphenylacetate (50.0 g, 0.26 mol) and absolute ethanol (150 mL).
-
Base Addition: Slowly add a solution of NaOH (15.6 g, 0.39 mol, 1.5 eq) dissolved in deionized water (50 mL).
-
Causality: The EtOH/Water co-solvent system is critical. It solubilizes both the lipophilic ester and the inorganic base, ensuring a homogeneous reaction mixture that prevents biphasic kinetic bottlenecks.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2). The ester spot (Rf ~0.7) must be completely absent, replaced by a baseline spot (the sodium salt).
-
Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with 100 mL of water and extract once with MTBE (50 mL) to remove unreacted organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Dropwise, add 30% HCl until the pH reaches 1-2.
-
Validation Checkpoint 2 (Visual): A massive precipitation of white crystals will occur immediately upon reaching the target pH [1].
-
-
Isolation: Filter the precipitate via vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C overnight to yield 2,5-dimethylphenylacetic acid (>95% yield).
Protocol II: Synthesis of the Spirocyclic Tetramic Acid Core
Objective: Construct the spirotetramat precursor via N-acylation and Dieckmann condensation.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend 2,5-dimethylphenylacetic acid (16.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Add 2 drops of anhydrous DMF, followed by the dropwise addition of thionyl chloride (SOCl2, 14.3 g, 0.12 mol).
-
Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent, which facilitates the chlorination at room temperature, avoiding thermal degradation of the aromatic ring.
-
-
Degassing: Stir at room temperature for 2 hours until gas evolution (SO2, HCl) ceases. Concentrate under vacuum to yield the crude acid chloride as a pale yellow oil.
-
N-Acylation: Dissolve methyl 1-amino-4-methoxycyclohexanecarboxylate (18.7 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous THF (150 mL). Cool to 0°C. Dropwise, add the acid chloride (from Step 2) dissolved in THF (50 mL). Stir for 4 hours at room temperature.
-
Validation Checkpoint 3 (Filtration): Triethylamine hydrochloride salts will precipitate heavily. Filter the salts and concentrate the filtrate to isolate the intermediate amide.
-
Dieckmann Condensation: Dissolve the crude amide in anhydrous toluene (200 mL). Add Potassium tert-butoxide (t-BuOK, 13.5 g, 0.12 mol). Heat to 110°C for 4 hours.
-
Causality: Toluene is chosen specifically because the resulting potassium salt of the tetramic acid is insoluble in it. As the reaction progresses, the salt precipitates out of solution, shifting the equilibrium entirely to the right (Le Chatelier's principle).
-
-
Final Isolation: Cool the suspension, filter the potassium salt, and dissolve it in water. Acidify with 1M HCl to pH 2 to precipitate the free spirocyclic tetramic acid. Filter and dry.
References
- Title: CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid | Source: Google Patents | URL
- Title: Application Notes and Protocols for the Synthesis of Spirotetramat from 4-Methoxycyclohexanone | Source: BenchChem | URL
- Title: 2,5-Dimethylphenylacetic acid | Source: ChemicalBook | URL
Troubleshooting & Optimization
Strategies to improve the yield of Ethyl 2,5-dimethylphenylacetate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2,5-dimethylphenylacetate . This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks during the esterification of 2,5-dimethylphenylacetic acid.
The presence of an ortho-methyl group (at the 2-position of the phenyl ring) introduces unique steric constraints, while the electron-rich aromatic system increases susceptibility to thermal degradation. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you optimize your synthetic workflows.
Diagnostic Workflow
Before altering your reagent stoichiometry, consult the diagnostic logic tree below to isolate the root cause of your yield plateau.
Workflow for diagnosing and resolving low yields in ethyl 2,5-dimethylphenylacetate synthesis.
Troubleshooting & FAQs
Q1: Why is my Fischer esterification yield plateauing around 60-65% despite extended reaction times? A1: Fischer esterification is a thermodynamically controlled equilibrium reaction. Because water is produced as a byproduct, its accumulation shifts the equilibrium back toward the starting carboxylic acid and alcohol, capping your yield[1].
-
The Fix: You must implement continuous water removal. As detailed in2[2], utilizing a Dean-Stark apparatus with a co-solvent like toluene allows you to azeotropically remove water as it forms, driving the reaction to >90% conversion.
Q2: What is the optimal temperature profile for this specific esterification? A2: While increasing temperature initially accelerates the kinetic rate of the reaction, exceeding optimal thermal thresholds leads to side reactions, such as decarboxylation or oxidative degradation of the electron-rich 2,5-dimethylphenyl ring. Empirical studies on3[3] demonstrate that 110°C is the thermodynamic sweet spot.
Table 1: Effect of Temperature on Phenylacetic Acid Esterification Yield
| Temperature (°C) | Reaction Time (hrs) | Catalyst | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|
| 50 | 6 | Amberlyst-15 | 20 | Insufficient activation energy for optimal conversion |
| 80 | 6 | Amberlyst-15 | 50 | Moderate kinetic rate, incomplete equilibrium shift |
| 110 | 6 | Amberlyst-15 | 80 | Optimal thermodynamic balance and reaction rate |
| 130 | 6 | Amberlyst-15 | 67 | Onset of thermal degradation and side reactions |
| 150 | 6 | Amberlyst-15 | 55 | Significant decomposition of the phenylacetic derivative |
Q3: I am experiencing product charring and difficult workups with concentrated H₂SO₄. What are the alternatives? A3: Strong homogeneous Brønsted acids like H₂SO₄ can cause sulfonation of the electron-rich 2,5-dimethylphenyl ring and promote polymerization. Transition to heterogeneous solid acid catalysts, such as Amberlyst-15 or4[4]. These provide localized acidic sites without the harsh bulk acidity, improving selectivity and allowing for simple recovery via filtration.
Q4: The ortho-methyl group is causing steric hindrance. How can I overcome this if Fischer esterification fails? A4: The methyl group at the 2-position creates a steric shield around the acetic acid moiety, hindering the approach of the ethanol nucleophile to the protonated carbonyl carbon. If forcing conditions (Dean-Stark + Solid Acid) are insufficient, pivot to a Steglich Esterification . Using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) activates the carboxylic acid into an O-acylisourea intermediate. This intermediate is highly reactive and less sensitive to steric bulk, driving the reaction to completion at room temperature.
Standard Operating Procedures (SOPs)
SOP 1: Azeotropic Fischer Esterification (Amberlyst-15 Catalyzed)
Use this protocol as your primary, scalable route for synthesizing Ethyl 2,5-dimethylphenylacetate.
-
Reagent Charging: In a round-bottom flask, combine 1.0 equivalent of 2,5-dimethylphenylacetic acid, 5.0 equivalents of absolute ethanol, and toluene (3 mL per mmol of substrate).
-
Causality: Toluene forms a ternary azeotrope with ethanol and water, allowing for the efficient removal of the water byproduct at a lower boiling point, driving the equilibrium forward.
-
-
Catalyst Addition: Add Amberlyst-15 solid acid catalyst (15 mol%).
-
Causality: Amberlyst-15 provides strong Brønsted acid sites without the oxidative potential of H₂SO₄, preventing ring sulfonation.
-
-
Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to 110°C.
-
Causality: 110°C is the optimal thermal threshold; higher temperatures lead to yield loss via decomposition[3].
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the water layer volume in the trap ceases to increase (typically 4-6 hours), physically validating that the thermodynamic equilibrium shift has maximized.
-
-
Workup: Cool the mixture to room temperature and filter out the Amberlyst-15 catalyst. Concentrate the filtrate under reduced pressure.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:4 Ethyl Acetate:Hexane system. The complete disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of the less polar ester spot (higher Rf) validates successful conversion.
-
SOP 2: Steglich Esterification (For Highly Sterically Hindered Batches)
Use this protocol if SOP 1 yields remain low due to extreme steric crowding or if the substrate proves thermally unstable at 110°C.
-
Activation Setup: Dissolve 1.0 equivalent of 2,5-dimethylphenylacetic acid and 1.5 equivalents of absolute ethanol in anhydrous Dichloromethane (DCM) at 0°C under an inert argon atmosphere.
-
Causality: DCM is a non-participating solvent that stabilizes the reactive intermediates. The 0°C starting temperature prevents exothermic runaway during the highly reactive acid activation phase.
-
-
Coupling Reagents: Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Causality: DCC activates the carboxylic acid into an O-acylisourea. DMAP acts as an acyl transfer catalyst, forming an active amide intermediate that is highly susceptible to nucleophilic attack by ethanol, bypassing the steric hindrance of the ortho-methyl group.
-
-
Reaction Progression: Stir the mixture and allow it to warm to room temperature over 12 hours.
-
Self-Validation Checkpoint: The formation of a copious white precipitate (Dicyclohexylurea, DCU) provides immediate visual validation that the acid activation and subsequent esterification have successfully occurred.
-
-
Purification: Filter the DCU byproduct through a Celite pad. Wash the DCM filtrate sequentially with 5% NaHCO₃ (to remove unreacted acid), 1M HCl (to remove DMAP), and brine. Dry over anhydrous Na₂SO₄ and concentrate.
References
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias , ResearchGate. 3
-
Troubleshooting low conversion in phenoxyacetic acid esterification , Benchchem. 2
-
The equilibrium of Fischer esterification reactions, in general, is slightly towards product... , Study.com. 1
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts , Royal Society Open Science. 4
Sources
Technical Support Center: Troubleshooting the Purification of Ethyl 2,5-dimethylphenylacetate
Welcome to the Technical Support Center. The synthesis of Ethyl 2,5-dimethylphenylacetate—typically achieved via the Fischer esterification of 2,5-dimethylphenylacetic acid with ethanol—is a robust reaction. However, isolating the ester in high purity presents significant downstream challenges. Close-boiling structural isomers, residual acid catalysts, and the risk of product hydrolysis require a highly controlled purification strategy.
This guide provides field-proven troubleshooting protocols, causal explanations for common pitfalls, and self-validating methodologies to ensure structural and chemical purity.
Part 1: Quantitative Data Summary
Understanding the physicochemical properties of your reaction mixture is the first step in designing a logical purification workflow. The table below summarizes the key components typically present in the crude mixture and the physical properties that dictate their removal strategy.
| Component | Role in Synthesis | Boiling Point (~760 mmHg) | pKa | Recommended Removal Strategy |
| Ethyl 2,5-dimethylphenylacetate | Target Product | ~265–275 °C | N/A | Fractional Vacuum Distillation |
| 2,5-Dimethylphenylacetic acid | Starting Material | 328.2 °C[1] | ~4.3 | Alkaline Wash (5% NaHCO₃) |
| Ethanol | Reactant / Solvent | 78 °C | 15.9 | Rotary Evaporation / Water Wash |
| Sulfuric Acid (H₂SO₄) | Catalyst | 337 °C | -3.0 | Alkaline Wash (5% NaHCO₃) |
| Ethyl 2,4-dimethylphenylacetate | Isomeric Impurity | ~265–275 °C | N/A | High-efficiency Fractional Distillation |
Part 2: Troubleshooting Guides & FAQs
Q1: My purified ester has a sharp, acidic odor, and Thin-Layer Chromatography (TLC) shows a highly polar impurity. How do I remove unreacted 2,5-dimethylphenylacetic acid without degrading my product? A1: The acidic odor indicates the presence of residual 2,5-dimethylphenylacetic acid. Because Fischer esterification is a thermodynamically reversible equilibrium process, unreacted carboxylic acid is almost always present in the crude mixture[2].
-
Causality & Solution: You must exploit the difference in acidity. 2,5-dimethylphenylacetic acid has a pKa of approximately 4.3. Wash your organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Do not use strong bases like sodium hydroxide (NaOH). While NaOH will rapidly deprotonate the acid, the hydroxide ion is a potent nucleophile that will attack the carbonyl carbon of your newly formed ester, causing rapid saponification (hydrolysis) and reverting your product back to the starting material[2]. NaHCO₃ is basic enough to form the water-soluble sodium 2,5-dimethylphenylacetate salt but mild enough to leave the ester intact[3].
Q2: During distillation, my product turns dark brown (charring) and the yield drops significantly. What is causing this thermal degradation? A2: This is a classic symptom of trace acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) remaining in the crude mixture during heating[3].
-
Causality & Solution: At elevated temperatures, residual sulfuric acid acts as a powerful oxidizing and dehydrating agent, leading to the polymerization and charring of aromatic rings[3]. The acid catalyst must be completely neutralized before any thermal purification. Ensure your post-reaction workup includes thorough washing with saturated NaHCO₃ until gas evolution (CO₂) completely ceases[3]. Furthermore, because the boiling point of ethyl 2,5-dimethylphenylacetate is high (>260 °C), exposing it to such temperatures even without acid can cause degradation. You must perform a vacuum distillation to lower the boiling point to a safe thermal range (e.g., 130–150 °C at 10 mmHg).
Q3: Gas Chromatography (GC) analysis shows a closely eluting impurity that I suspect is an isomer (e.g., ethyl 2,4-dimethylphenylacetate). How can I separate this? A3: Isomeric impurities typically originate from the starting materials (e.g., if the 2,5-dimethylphenylacetic acid was synthesized from a xylene mixture containing 2,4-xylene)[4].
-
Causality & Solution: Because structural isomers have nearly identical polarities and boiling points, standard aqueous workup and silica gel column chromatography are usually ineffective. Separation requires exploiting minute differences in vapor pressure. You must use high-efficiency fractional vacuum distillation. Equip your distillation setup with a Vigreux column or a packed column (using glass helices or stainless steel sponge) to increase the number of theoretical plates.
Q4: I am experiencing stubborn emulsions during the alkaline wash. How do I break them? A4: Emulsions in this system are often caused by the amphiphilic nature of the sodium 2,5-dimethylphenylacetate salt formed during the base wash. This salt acts like a mild surfactant, trapping water and the organic solvent together.
-
Causality & Solution: To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated sodium chloride (brine) to the separatory funnel. The high salt concentration forces the organic molecules out of the aqueous phase (the "salting-out" effect) and increases the density difference between the two layers, facilitating rapid phase separation.
Part 3: Experimental Protocols
Protocol A: Optimized Aqueous Workup & Base Wash
This protocol isolates the crude ester from the catalyst and unreacted starting materials.
Self-Validation Check 1: Before starting, run a TLC of the crude mixture (Eluent: 9:1 Hexanes:Ethyl Acetate) to confirm the presence of the less polar ester (high Rf) and the highly polar baseline acid (low Rf).
-
Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove excess ethanol. (Causality: Ethanol is miscible with both water and organic solvents; leaving it in will cause your ester to partition into the aqueous layer during washing, drastically reducing yield).
-
Dilution: Dissolve the concentrated crude oil in an organic solvent such as Ethyl Acetate or Diethyl Ether (approx. 10 mL per gram of crude)[3].
-
Neutralization: Transfer the solution to a separatory funnel. Slowly add an equal volume of 5% aqueous NaHCO₃. Caution: Vent the funnel frequently to release the buildup of CO₂ gas[3].
-
Phase Separation: Shake gently, vent, and allow the layers to separate. Drain the lower aqueous layer. Repeat the NaHCO₃ wash until no further gas evolution is observed.
-
Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid is free-flowing.
-
Filtration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
Self-Validation Check 2: A repeat TLC of the concentrated organic layer should now show the complete absence of the baseline acid spot.
Protocol B: Fractional Vacuum Distillation
This protocol separates the target ester from structural isomers and high-boiling oligomers.
-
Setup: Transfer the crude ester to a round-bottom boiling flask. Add a magnetic stir bar (do not use boiling chips under vacuum). Attach a high-efficiency fractionating column (e.g., Vigreux) and a short-path distillation head with a multi-neck receiving cow.
-
Vacuum Application: Gradually apply high vacuum (e.g., 1–10 mmHg) before applying heat. This prevents bumping and the sudden boiling of trace residual solvents.
-
Heating: Slowly increase the temperature of the heating mantle. Monitor the vapor temperature at the distillation head.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities (trace solvent, water) that distill first.
-
Main Fraction: Once the vapor temperature stabilizes at the expected reduced boiling point for ethyl 2,5-dimethylphenylacetate, switch the receiving flask and collect the pure product.
-
Tail-run: Stop collection when the temperature begins to drop or the residue in the boiling flask becomes highly viscous.
-
-
Final Validation: Analyze the main fraction via GC-FID or ¹H-NMR to confirm isomeric purity and the absolute absence of starting materials.
Part 4: Purification Workflow Visualization
Workflow for the purification of Ethyl 2,5-dimethylphenylacetate from crude reaction mixtures.
Part 5: References
-
Method for producing 2,5-dimethylphenyl acetic acid , Google Patents. 4
-
Purification of Synthetic Benzyl Phenylacetate , Benchchem.
-
Overcoming challenges with sulfuric acid catalyst in esterification , Benchchem. 3
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions , Master Organic Chemistry. 2
-
2,5-Dimethylphenylacetic Acid | Properties, Synthesis, Uses & Safety Data , Sinochem. 1
Sources
Analysis and prevention of byproduct formation in Ethyl 2,5-dimethylphenylacetate reactions
Welcome to the EDPA Technical Support Center. Ethyl 2,5-dimethylphenylacetate is a sterically hindered arylacetate ester frequently utilized as a building block in pharmaceutical synthesis. The presence of methyl groups at the 2- and 5-positions of the phenyl ring significantly alters the steric environment of the benzylic alpha-carbon. This structural feature slows down desired electrophilic additions, thereby allowing competing side reactions—such as over-alkylation, self-condensation, and solvolysis—to dominate if reaction conditions are not strictly controlled.
This guide is structured to help researchers diagnose, understand, and prevent byproduct formation through mechanistic causality and self-validating experimental design.
Module 1: Alpha-Alkylation Anomalies
Q: Why am I observing significant dialkylation (over-alkylation) during my intended mono-alkylation of EDPA?
Causality & Expert Insight: Dialkylation is a direct consequence of enolate equilibration. When EDPA is deprotonated to form the reactive enolate and subsequently reacts with an alkyl halide, the resulting mono-alkylated product is formed. However, because the 2,5-dimethyl substitution sterically shields the alpha-carbon, the initial electrophilic attack is kinetically slow. This extended enolate lifetime allows unreacted EDPA enolate to act as a base, deprotonating the newly formed mono-alkylated product (which is often more acidic due to the inductive effects of the new alkyl group). This proton exchange leads to a second alkylation event.
Solution: You must prevent enolate equilibration by ensuring quantitative, irreversible deprotonation before the electrophile is introduced. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at strictly cryogenic temperatures (-78 °C)[1].
Experimental Protocol: Optimized Mono-Alkylation of EDPA
This protocol incorporates a self-validating step to guarantee enolate formation prior to electrophile addition.
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF to achieve a 0.2 M concentration relative to your planned EDPA mass.
-
Base Addition: Cool the THF bath to -78 °C. Add LDA (1.05 equivalents, 2.0 M in THF) dropwise.
-
Enolization: Slowly add EDPA (1.0 equivalent) neat or as a concentrated THF solution. Stir for 45 minutes at -78 °C.
-
Self-Validating Step: Withdraw a 0.1 mL aliquot and quench it in
. Analyze via -NMR. A >95% deuterium incorporation at the alpha-position confirms complete enolate formation. Do not proceed until this is verified.
-
-
Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench: Cool the mixture back to 0 °C and quench strictly with saturated aqueous
. This mildly acidic buffer prevents base-catalyzed hydrolysis of the ester during workup.
Module 2: Claisen Condensation & Self-Reactivity
Q: My GC-MS shows a massive byproduct with a mass corresponding to a
Causality & Expert Insight:
You are observing a Claisen condensation byproduct. This occurs when enolization is incomplete (e.g., using a weaker base like sodium ethoxide, or degraded LDA). The unreacted EDPA molecules act as electrophiles. The EDPA enolate attacks the ester carbonyl of the unreacted EDPA, expelling ethoxide to form a bulky
Solution: Never use alkoxide bases for EDPA alkylation unless self-condensation is your explicit goal. Always titrate your LDA using a reliable indicator (e.g., N-benzylidenebenzylamine) immediately before use to ensure exact stoichiometry.
Caption: Mechanistic divergence of the EDPA enolate leading to desired mono-alkylation or competitive byproducts.
Module 3: Ester Cleavage & Transesterification
Q: I recovered 2,5-dimethylphenylacetic acid instead of my ester. What went wrong?
Causality & Expert Insight: This is a classic case of base-catalyzed ester hydrolysis (saponification). The ethyl ester is highly susceptible to cleavage if adventitious moisture is present in the reaction vessel. Water reacts with the strong base to generate hydroxide ions, which rapidly attack the ester carbonyl, irreversibly forming the carboxylate salt[3].
Solution: Rigorously dry all solvents over activated 3Å molecular sieves. Ensure your argon or nitrogen line is passed through a desiccant column.
Q: I switched my quench/workup solvent to methanol to improve solubility, and now I see a methyl ester byproduct. Why?
Causality & Expert Insight: You have induced transesterification. Alkoxide-catalyzed or even mild base-catalyzed transesterification occurs rapidly when ethyl esters are exposed to methanol, as the methoxide ion (formed in equilibrium with residual base) is a potent nucleophile[4].
Solution: Never use methanol or other non-homologous alcohols during the reaction or basic workup of an ethyl ester. If an alcohol is absolutely required to quench reactive species, use anhydrous ethanol to ensure that any transesterification simply regenerates your starting material.
Quantitative Data: Base Selection Impact on EDPA Alkylation
The table below summarizes the critical impact of base selection and temperature on byproduct distribution during the benzylation of EDPA (1.0 eq EDPA, 1.1 eq Benzyl Bromide, 0.2 M in THF).
| Base System | Temperature | Mono-alkylated (Desired) | Dialkylated Byproduct | Claisen Byproduct | Unreacted EDPA |
| LDA | -78 °C to RT | 92% | 2% | 0% | 6% |
| NaH | 0 °C to RT | 65% | 15% | 10% | 10% |
| NaOEt | 25 °C (Reflux) | 10% | 5% | 75% | 10% |
Diagnostic Workflow
Use the following logic tree to rapidly diagnose the source of your byproduct based on mass spectrometry (GC-MS) or NMR data.
Caption: Troubleshooting logic tree for identifying and resolving EDPA reaction byproducts based on analytical data.
References
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - nih.gov - 1
-
23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax - openstax.org - 2
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia - scielo.br - 3
-
Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters - acs.org - 4
Sources
Technical Support Center: Optimization & Troubleshooting for Ethyl 2,5-Dimethylphenylacetate Synthesis
Introduction
Synthesizing sterically hindered arylacetates like ethyl 2,5-dimethylphenylacetate requires precise control over reaction parameters. The ortho-methyl group at the 2-position of the phenyl ring introduces significant steric bulk, which can impede standard nucleophilic attacks at the adjacent
Synthetic Workflow
Fig 1: Synthetic workflows for Ethyl 2,5-dimethylphenylacetate via α-arylation and esterification.
Section 1: Palladium-Catalyzed -Arylation of Ethyl Acetate (Advanced Route)
Causality & Mechanistic Insight:
Forming a C-C bond between an unactivated aryl halide and an ester enolate is challenging due to competing
Self-Validating Protocol:
-
Enolate Generation: In an oven-dried Schlenk flask under argon, cool a solution of ethyl acetate (1.2 equiv) in anhydrous toluene to -78 °C. Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise. Validation: The solution should remain pale yellow and homogeneous; cloudiness indicates moisture ingress and premature enolate quenching.
-
Catalyst Activation: In a separate vial, dissolve Pd(dba)2 (1 mol%) and P(t-Bu)3 (2 mol%) in toluene. Stir for 10 minutes until the solution turns deep red, confirming the formation of the active Pd(0) species.
-
Cross-Coupling: Add 2-bromo-1,4-dimethylbenzene (1.0 equiv) to the enolate solution, followed by the activated catalyst mixture. Warm to room temperature, then heat to 80 °C.
-
In-Process Control (IPC): At 45 minutes, withdraw a 50
L aliquot, quench with aqueous NH4Cl, extract with EtOAc, and analyze via GC-MS. Validation: The reaction is validated as complete when the aryl bromide peak disappears. If p-xylene (des-bromo byproduct) is detected, it confirms protonation of the aryl-palladium intermediate, signaling inadequate anhydrous conditions.
Troubleshooting FAQ:
Q: I am observing high levels of unreacted 2-bromo-1,4-dimethylbenzene despite full consumption of the base. What is going wrong? A: This indicates your ester enolate is being quenched before transmetalation can occur. LiHMDS is highly sensitive to moisture. Ensure your ethyl acetate is freshly distilled over CaH2 and your toluene is strictly anhydrous. Additionally, the steric bulk of the ortho-methyl group slows down transmetalation; ensure your ligand-to-palladium ratio is exactly 2:1 to stabilize the intermediate[2].
Q: My GC-MS shows a significant amount of homocoupled biaryl byproduct. How do I minimize this? A: Homocoupling occurs when oxidative addition outpaces the enolate transmetalation step, allowing two aryl groups to coordinate to the palladium center. To fix this, slowly dose the 2-bromo-1,4-dimethylbenzene into the reaction mixture over 30 minutes using a syringe pump, keeping the enolate in excess relative to the aryl halide at all times.
Section 2: Fischer Esterification of 2,5-Dimethylphenylacetic Acid (Classical Route)
Causality & Mechanistic Insight: The Fischer esterification is an equilibrium-driven, acid-catalyzed condensation. The 2,5-dimethylphenylacetic acid substrate suffers from steric hindrance due to the ortho-methyl group, which restricts the approach of the ethanol nucleophile to the protonated carbonyl carbon and destabilizes the bulky tetrahedral intermediate[3]. To overcome this activation energy barrier and drive the equilibrium forward (Le Chatelier's principle), we must use a large excess of ethanol and continuously remove the water byproduct[4].
Self-Validating Protocol:
-
Reaction Setup: Combine 2,5-dimethylphenylacetic acid (1.0 equiv)[5], absolute ethanol (10.0 equiv), and concentrated H2SO4 (0.1 equiv) in a round-bottom flask.
-
Azeotropic Dehydration: Attach a Dean-Stark apparatus pre-filled with a small amount of toluene (to act as an azeotroping agent) and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 95-100 °C bath temperature).
-
In-Process Control (IPC): Monitor the accumulation of the aqueous phase in the Dean-Stark trap. Validation: The theoretical yield of water is 1 molar equivalent relative to the starting acid. The reaction is self-validated as complete only when the measured water volume in the trap matches the theoretical calculation and ceases to increase for 30 minutes.
-
Workup: Cool to room temperature, neutralize the acid catalyst with saturated aqueous NaHCO3 until CO2 evolution ceases, and extract with dichloromethane.
Troubleshooting FAQ:
Q: The esterification stalls at 70% conversion according to HPLC. Adding more H2SO4 does not help. How can I drive it to completion? A: Adding more catalyst will not shift the thermodynamic equilibrium. The stall is caused by the accumulation of water, which pushes the reaction backward toward hydrolysis. If your Dean-Stark trap is not capturing water efficiently, switch to using a Soxhlet extractor containing activated 3Å molecular sieves positioned between the flask and the condenser. This will chemically sequester the water, forcing the hindered esterification to 100% conversion[6].
Q: I am seeing dark tarry byproducts and a lower yield than expected. What causes this? A: Excessive heating in the presence of concentrated sulfuric acid can cause polymerization or sulfonation of the electron-rich 2,5-dimethylphenyl ring. To resolve this, swap H2SO4 for a milder solid acid catalyst like Amberlyst-15 resin, or use methanesulfonic acid (MsOH), which is less oxidizing.
Quantitative Data Summary
The following table summarizes the optimized parameters for both synthetic routes to ensure maximum yield and purity of Ethyl 2,5-dimethylphenylacetate.
| Parameter | Pd-Catalyzed | Fischer Esterification |
| Primary Reagents | 2-Bromo-1,4-dimethylbenzene, EtOAc | 2,5-Dimethylphenylacetic acid, EtOH |
| Catalyst System | 1 mol% Pd(dba)2 / 2 mol% P(t-Bu)3 | 10 mol% H2SO4 (or Amberlyst-15) |
| Base / Additive | 1.2 equiv LiHMDS | Toluene (Azeotroping agent) |
| Optimal Temperature | 80 °C | Reflux (~95 °C) |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Typical Yield | 82 - 88% | 90 - 95% |
| Primary Challenge | Moisture sensitivity, Enolate quenching | Steric hindrance at tetrahedral intermediate |
References
-
Palladium-catalyzed alpha-arylation of esters Source: PubMed (J. Am. Chem. Soc. 2001) URL:[Link]
-
Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions Source: The Hartwig Group, UC Berkeley URL:[Link]
-
Lecture 28 - Mechanism and Equilibrium of Carbonyl Reactions: Fischer Esterification and Steric Hindrance Source: Open Yale Courses URL:[Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: Athabasca University URL:[Link]
-
Fischer Esterification Mechanism Source: Chemistry Steps URL:[Link]
Sources
- 1. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. CHEM 125b [openmedia.yale.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. evitachem.com [evitachem.com]
- 6. athabascau.ca [athabascau.ca]
Technical Support Center: Catalyst Selection for Ethyl 2,5-dimethylphenylacetate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2,5-dimethylphenylacetate . This compound is a critical aromatic ester utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex organic intermediates[1].
Synthesizing this ester via the condensation of 2,5-dimethylphenylacetic acid and ethanol requires precise catalyst selection. Poor catalyst choice often leads to stalled equilibriums, difficult downstream purification, and catalyst poisoning. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your esterification workflows.
Part 1: Quantitative Catalyst Comparison
Selecting the right catalyst requires balancing reaction kinetics, product yield, and recovery efforts. The table below summarizes the performance of common catalysts for phenylacetic acid esterification based on empirical data[2],[3].
| Catalyst System | Catalyst Type | Typical Yield | Reaction Temp | Recovery Method | Key Advantage / Disadvantage |
| H₂SO₄ | Homogeneous Brønsted | 60–70% | 78°C (Reflux) | Aqueous Quench / Extraction | Fast kinetics / Difficult trace acid removal |
| pTSA | Homogeneous Brønsted | 65–75% | 78°C (Reflux) | Aqueous Quench / Extraction | Milder than H₂SO₄ / Requires neutralization |
| Amberlyst-15 | Heterogeneous Solid Acid | 80–90% | 78°C–110°C | Simple Filtration | Eco-friendly, reusable / Slower kinetics |
| Al³⁺-Montmorillonite | Heterogeneous Lewis/Brønsted | 85–95% | 78°C (Reflux) | Simple Filtration | High selectivity / Requires specific preparation |
| DCC / DMAP | Coupling Reagent | >90% | Room Temp | Filtration of DCU | Mild conditions / Atom-inefficient, toxic reagents |
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my Fischer esterification yield plateauing at 60-70% when using standard homogeneous catalysts like H₂SO₄ or pTSA? A: This plateau is a classic thermodynamic limitation rather than a kinetic failure. The Fischer esterification is an equilibrium-driven process governed by the[4]. When using homogeneous catalysts, the stoichiometric generation of water as a byproduct drives the reverse reaction (ester hydrolysis). Causality & Solution: To push the equilibrium forward via Le Chatelier's principle, you must continuously remove water. If you are restricted to homogeneous catalysts, employ a Soxhlet extractor with 3Å molecular sieves or a Dean-Stark apparatus (using toluene as a co-solvent). Alternatively, switching to a non-polar solid acid catalyst like Amberlyst-15 can naturally improve yields up to 80-90%, as its hydrophobic matrix repels generated water, preventing the localized dilution of acidic sites[3].
Q2: We are scaling up for a pharmaceutical intermediate. How do we select a catalyst that avoids trace-metal contamination and simplifies downstream processing? A: Homogeneous catalysts require extensive aqueous workups (neutralization with NaHCO₃, multiple organic extractions), which generate significant chemical waste and risk emulsion formation. Causality & Solution: Transition to heterogeneous macroreticular ion-exchange resins (e.g., Amberlyst-15) or[2]. These catalysts provide localized high acidity but remain completely insoluble in the ethanol/ester mixture. Post-reaction, the catalyst is removed via simple vacuum filtration. The crude product often only requires solvent evaporation and vacuum distillation, completely bypassing aqueous washing and eliminating trace-metal/acid carryover.
Q3: I attempted to use a silica-supported acid catalyst to improve recovery, but the reaction stalled after 2 hours. Why? A: Silica-based catalysts possess highly polar surfaces. During the esterification of 2,5-dimethylphenylacetic acid, the water generated strongly adsorbs to the polar silanol groups on the catalyst surface. Causality & Solution: This adsorbed water layer effectively blocks the active acidic sites, "poisoning" the catalyst and halting turnover[5]. To resolve this, switch to a catalyst with a non-polar backbone, such as Amberlyst-15 (a styrene-divinylbenzene copolymer). Its hydrophobic matrix prevents water accumulation at the active sulfonic acid sites, maintaining catalytic activity throughout the entire reaction cycle[5].
Part 3: Decision & Troubleshooting Workflows
Logic tree for selecting the optimal esterification catalyst.
Troubleshooting workflow for resolving low esterification yields.
Part 4: Self-Validating Experimental Protocols
Protocol A: Heterogeneous Catalysis via Amberlyst-15 (Scalable & Eco-Friendly)
This protocol leverages a solid acid catalyst to drive the reaction while ensuring zero acid carryover into the final product[3].
-
Preparation: Charge a round-bottom flask with 2,5-dimethylphenylacetic acid (1.0 eq) and absolute ethanol (10.0 eq). The excess ethanol acts as both the nucleophile and the solvent.
-
Catalyst Addition: Add dry Amberlyst-15 resin (10 mol% relative to the acid).
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 78°C–80°C (reflux) under continuous magnetic stirring for 6 to 8 hours.
-
Self-Validation Checkpoint (TLC): Before quenching, spot the reaction mixture against the starting acid on a silica TLC plate (Eluent: 8:2 Hexane:Ethyl Acetate). The reaction is validated as complete when the lower
spot (carboxylic acid) is entirely absent, and a new, distinct higher spot (ester) dominates. This confirms the equilibrium has been successfully driven to the product side. -
Recovery: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to recover the Amberlyst-15 beads. (Note: The catalyst can be washed with ethanol, dried under vacuum, and reused for up to 4 cycles without significant activity loss).
-
Isolation: Concentrate the filtrate under reduced pressure to remove excess ethanol, yielding high-purity Ethyl 2,5-dimethylphenylacetate.
Protocol B: Steglich Esterification (For Thermally Sensitive Applications)
If the substrate cannot tolerate reflux conditions, this room-temperature coupling method bypasses the generation of water entirely.
-
Preparation: Dissolve 2,5-dimethylphenylacetic acid (1.0 eq) and absolute ethanol (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as the nucleophilic acyl transfer catalyst.
-
Coupling Agent: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in DCM dropwise over 15 minutes.
-
Self-Validation Checkpoint (Visual): The reaction mixture will gradually become cloudy, precipitating a white solid (N,N'-Dicyclohexylurea or DCU) within 15–30 minutes. The formation of this insoluble byproduct serves as an immediate, self-validating visual indicator that the carboxylic acid is successfully being activated into the reactive O-acylisourea intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Isolation: Filter the suspension to remove the DCU byproduct. Wash the organic filtrate sequentially with 5% HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
References
Sources
Methods to prevent the decomposition of Ethyl 2,5-dimethylphenylacetate during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Overcoming Decomposition
This section addresses specific experimental issues, their root causes, and actionable solutions to prevent the degradation of Ethyl 2,5-dimethylphenylacetate.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of Ethyl 2,5-dimethylphenylacetate with the presence of 2,5-dimethyltoluene. | Decarboxylation of the starting material, 2,5-dimethylphenylacetic acid. This is often promoted by high temperatures and certain catalytic conditions.[1][2] | - Optimize Reaction Temperature: Avoid excessive heat. If using thermal methods, carefully control the temperature to the minimum required for the reaction. - Catalyst Selection: For catalytic decarboxylation, avoid catalysts known to promote this reaction, such as certain manganese or copper complexes under oxidative conditions.[1][3][4] |
| Formation of 2,5-dimethylphenol as a significant by-product. | Hydrolysis of the ester product. This can occur under either acidic or basic conditions, particularly in the presence of water.[5][6][7] | - Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried. Use of molecular sieves can help remove trace amounts of water.[8] - Control pH: During workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. For base-catalyzed hydrolysis, consider using milder bases or non-aqueous workup procedures.[7] |
| Presence of multiple ester products (e.g., methyl 2,5-dimethylphenylacetate). | Transesterification. This occurs if the alcohol used for esterification does not match the alkoxide base or if there are other alcohols present as impurities.[9] | - Matching Alkoxide/Alcohol: When using an alkoxide base, ensure its alkyl group matches the alcohol used in the esterification (e.g., use sodium ethoxide with ethanol).[9] - Purity of Reagents: Use high-purity ethanol and ensure no other alcohols are present. |
| Reaction fails to go to completion, leaving significant starting material. | Unfavorable reaction equilibrium. The Fischer esterification is a reversible reaction.[10][11][12] | - Use Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium towards the product side (Le Châtelier's principle).[10][12] - Water Removal: Continuously remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[8][11] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and stability of Ethyl 2,5-dimethylphenylacetate.
Q1: What are the primary decomposition pathways for Ethyl 2,5-dimethylphenylacetate during its synthesis?
A1: The two main decomposition pathways are hydrolysis and decarboxylation .
-
Hydrolysis: The ester bond is susceptible to cleavage by water, especially under acidic or basic conditions, yielding 2,5-dimethylphenylacetic acid and ethanol. Phenylacetate esters are known to undergo base-catalyzed hydrolysis.[5][7]
-
Decarboxylation: The precursor, 2,5-dimethylphenylacetic acid, can lose carbon dioxide, particularly at elevated temperatures, to form 2,5-dimethyltoluene.[2][13] This is a key consideration if the synthesis involves high-temperature steps.
Caption: Primary synthesis and decomposition pathways.
Q2: How can I drive the Fischer esterification of 2,5-dimethylphenylacetic acid to completion?
A2: The Fischer esterification is an equilibrium-limited reaction.[10][11] To maximize the yield of Ethyl 2,5-dimethylphenylacetate, you should:
-
Use a Large Excess of Ethanol: This shifts the equilibrium towards the formation of the ester.[10] A 10-fold or greater excess is often effective.
-
Remove Water: Water is a byproduct of the reaction, and its removal will also drive the equilibrium forward.[8][11] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it forms.
-
Dehydrating Agents: Adding molecular sieves or anhydrous salts to the reaction mixture.
-
Caption: Workflow to drive Fischer esterification to completion.
Q3: Are there alternative methods to synthesize Ethyl 2,5-dimethylphenylacetate that might be less prone to decomposition?
A3: Yes, while Fischer esterification is common, other methods can be employed, potentially at lower temperatures, reducing the risk of decarboxylation.
-
Reaction with Ethyl Halides: Convert 2,5-dimethylphenylacetic acid to its carboxylate salt (e.g., with a non-nucleophilic base like DBU) and then react it with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This avoids the use of strong acids and high temperatures.
-
Coupling Reagents: Use coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with ethanol. This method is often performed at room temperature.
Q4: What are the best practices for the purification of Ethyl 2,5-dimethylphenylacetate to remove decomposition by-products?
A4: Purification typically involves a combination of extraction and distillation.
-
Aqueous Workup:
-
After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted 2,5-dimethylphenylacetic acid.
-
Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: Purify the crude ester by vacuum distillation. This is effective for separating the desired product from less volatile impurities and any high-boiling point by-products.
Experimental Protocols
Protocol 1: Fischer Esterification with Dean-Stark Water Removal
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add 2,5-dimethylphenylacetic acid (1.0 eq), a 5-fold molar excess of ethanol, a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 eq), and a solvent for azeotropic water removal (e.g., toluene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture. Neutralize with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude ester by vacuum distillation.
References
-
Montazerozohori, M., Nasr-Esfahani, M., Joohari, S., Akhlaghi, P., & Dehghani, A. (n.d.). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Retrieved from [Link]
-
Wikipedia. (2024). Phenylacetic acid. Retrieved from [Link]
-
Schwartz, M. O., & Berner, Z. A. (2012). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871. [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Retrieved from [Link]
-
JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
-
Nottebohm, V. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Retrieved from [Link]
-
PubMed Central. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Retrieved from [Link]
-
Langyi Technology. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Muto, K., & Yamaguchi, J. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. [Link]
-
PubMed Central. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Retrieved from [Link]
-
Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(12), 2103–2112. [Link]
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2,5-DIMETHYLPHENYL ACETATE. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Retrieved from [Link]
-
MDPI. (2025, January 22). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- Google Patents. (n.d.). US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
-
PubMed Central. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
ResearchGate. (n.d.). -Thermal decomposition of ethyl acetate. Retrieved from [Link]
-
PubMed. (2013). Theoretical study of the decomposition of ethyl and ethyl 3-phenyl glycidate. Retrieved from [Link]
-
MDPI. (2018, November 20). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. pangea.stanford.edu [pangea.stanford.edu]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Ethyl 2,5-Dimethylphenylacetate Production
Welcome to the Technical Support Center. Ethyl 2,5-dimethylphenylacetate is a high-value intermediate frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals. Transitioning its synthesis from a benchtop scale to a pilot or commercial scale introduces significant thermodynamic, kinetic, and mass-transfer challenges.
This guide provides drug development professionals and process chemists with causality-driven troubleshooting, self-validating protocols, and scale-up optimization strategies.
Section 1: Process Overview & Mechanistic Pathway
The core chemical transformation for synthesizing Ethyl 2,5-dimethylphenylacetate relies on the acid-catalyzed Fischer-Speier esterification of 2,5-dimethylphenylacetic acid with ethanol . Because this is an equilibrium-driven process, the fundamental scale-up challenge lies in manipulating Le Chatelier's principle efficiently across large volumes without inducing thermal degradation or side reactions.
Mechanistic sequence of the Fischer esterification highlighting the water elimination step.
Section 2: Self-Validating Scale-Up Protocol
To ensure reproducibility and high yield (>95%) at the pilot scale, the following methodology integrates In-Process Controls (IPCs) that validate the reaction at each critical juncture.
Step 1: Reactor Charging & Catalyst Selection Charge a glass-lined reactor with 2,5-dimethylphenylacetic acid (1.0 eq) and absolute ethanol (5.0 to 10.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Causality: The large excess of ethanol acts as both reactant and solvent, shifting the equilibrium toward the ester. p-TsOH is preferred over concentrated sulfuric acid at scale because it minimizes the acid-catalyzed dehydration of ethanol into diethyl ether and simplifies downstream neutralization .
Step 2: Azeotropic Distillation Heat the mixture to reflux (approx. 78°C). Route the condensate through a fractional distillation column packed with molecular sieves (3Å) or a large-scale Dean-Stark apparatus.
-
Causality: Continuous removal of the water byproduct prevents the reverse hydrolysis reaction, driving the thermodynamic conversion toward >99%.
Step 3: In-Process Control (IPC) Validation After 4-6 hours, pull a sample from the reactor. Quench the sample in dilute NaHCO₃ and extract with ethyl acetate. Analyze via GC-FID or HPLC.
-
Validation: The reaction is deemed complete when the residual 2,5-dimethylphenylacetic acid peak is <1.0% relative to the product peak. If >1.0%, continue refluxing and verify the efficiency of your water-removal system.
Step 4: Downstream Processing (DSP) & Neutralization Cool the reactor to 25°C. Concentrate the mixture under reduced pressure to recover excess ethanol. Dilute the crude residue with a non-polar solvent (e.g., toluene or MTBE) and wash with 5% aqueous NaHCO₃ until the aqueous phase pH stabilizes at 7.5-8.0.
-
Causality: Neutralization removes the p-TsOH catalyst and any unreacted carboxylic acid, preventing acid-catalyzed hydrolysis during the final thermal distillation step.
Step 5: Final Purification Perform vacuum fractional distillation of the organic layer. Collect the main fraction at the established boiling point under the specific vacuum pressure to isolate the pure ester.
Self-validating downstream processing workflow for high-purity ester isolation.
Section 3: Troubleshooting & FAQs
Q1: We are experiencing stalled conversion rates around 80-85%. How do we push the reaction to completion? Answer: Stalled conversion in Fischer esterifications is almost exclusively a thermodynamic issue, not a kinetic one. The reaction has reached equilibrium because water is accumulating in the reactor.
-
Solution: Check your water removal system. If using a Dean-Stark trap with ethanol, remember that ethanol and water form an azeotrope that is difficult to separate purely by gravity in the trap. Scale-up adjustment: Implement a pervaporation membrane or cycle the reflux condensate through a cartridge of 3Å molecular sieves before returning it to the reactor. Alternatively, increase the molar excess of ethanol to 10:1 to overwhelm the equilibrium .
Q2: During scale-up, we noticed a significant increase in reactor pressure and a distinct ethereal odor. What is happening?
Answer: You are observing the acid-catalyzed dehydration of ethanol into diethyl ether (
-
Solution: This is typically caused by using a harsh homogeneous catalyst like concentrated H₂SO₄ at elevated temperatures. Switch to a milder solid acid catalyst (e.g., Amberlyst-15) or p-TsOH, and ensure the jacket temperature of the reactor does not exceed 90°C.
Q3: How do we prevent product loss during the biphasic neutralization workup? Answer: Ethyl 2,5-dimethylphenylacetate is highly lipophilic, but severe emulsions can form during the NaHCO₃ wash due to the generation of CO₂ gas and the surfactant-like properties of the sodium salt of unreacted 2,5-dimethylphenylacetic acid.
-
Solution: Ensure the ethanol is fully evaporated before adding the aqueous base. Ethanol acts as a co-solvent that drives the ester into the aqueous layer. Add brine (saturated NaCl) to the NaHCO₃ wash to increase the density and ionic strength of the aqueous phase; this forces the ester into the organic phase and breaks emulsions rapidly.
Section 4: Quantitative Data & Optimization
To guide your process engineering, the following table summarizes the impact of various parameters on the esterification of phenylacetic acid derivatives based on established process chemistry principles.
| Catalyst Type | Catalyst Loading | Molar Ratio (Acid:EtOH) | Water Removal Method | Avg. Time to >95% Conv. | Byproduct Profile |
| H₂SO₄ (Homogeneous) | 5.0 mol % | 1 : 5 | Simple Reflux | 12 hours | High (Diethyl ether) |
| p-TsOH (Homogeneous) | 5.0 mol % | 1 : 5 | Dean-Stark | 6 hours | Low |
| Amberlyst-15 (Heterogeneous) | 10.0% (w/w) | 1 : 10 | Molecular Sieves (3Å) | 4 hours | Very Low |
| H₂SO₄ (Homogeneous) | 2.0 mol % | 1 : 10 | None (Closed System) | Stalls at ~85% | Moderate |
Table 1: Comparative optimization parameters for the scale-up of phenylacetate esterifications.
Section 5: References
-
Title: Fischer Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]
-
Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: masterorganicchemistry.com URL: [Link]
-
Title: Exploring the Scope for Scale-Up of Organic Chemistry Using a Large Batch Microwave Reactor (Organic Process Research & Development) Source: acs.org URL: [Link]
Technical Support Center: Handling & Storage of Ethyl 2,5-dimethylphenylacetate
Welcome to the official technical support center for Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) . As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical challenges researchers face when working with this araliphatic ester in drug development and synthetic chemistry.
Unlike simple aliphatic esters, ethyl arylacetates possess unique reactivity profiles due to the activated benzylic position and the steric environment of the 2,5-dimethylphenyl ring. This guide will troubleshoot your most common experimental deviations, explain the mechanistic causality behind them, and provide self-validating protocols to ensure absolute reproducibility in your assays.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my Ethyl 2,5-dimethylphenylacetate stock solution show increasing levels of 2,5-dimethylphenylacetic acid over time?
Causality: You are observing spontaneous ester hydrolysis. While relatively stable under neutral, anhydrous conditions, the ester bond is susceptible to cleavage when exposed to trace moisture combined with pH extremes [1]. In unbuffered aqueous assays or when stored in non-silanized glassware (which can leach trace alkali), water acts as a nucleophile, attacking the ester carbonyl. This yields free 2,5-dimethylphenylacetic acid and ethanol. Solution: Always store the neat liquid in strictly anhydrous conditions. When preparing aqueous working solutions for biological assays, buffer the system to a neutral pH (6.5–7.0) and prepare them fresh daily.
Q2: I prepared a stock solution in Methanol, but LC-MS shows a new peak with a mass corresponding to the methyl ester. What happened?
Causality: This is a classic case of transesterification (acyl substitution). Primary alcohols like methanol or ethanol are nucleophilic. In the presence of trace acidic or basic impurities (even those originating from the glass vial), the ethyl group is displaced by the methyl group of the solvent [2]. Solution: Never use nucleophilic alcohols for long-term storage of ester-based intermediates. Transition your stock solutions to aprotic, non-nucleophilic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Dimethylformamide (DMF).
Q3: The concentration of my standard curve is drifting downward, but no degradation peaks are visible on the chromatogram. Where is the compound going?
Causality: Ethyl 2,5-dimethylphenylacetate is a volatile aromatic ester [1]. Repeated opening of unsealed vials leads to evaporative loss into the headspace. Furthermore, lipophilic esters can adsorb onto the surfaces of certain plastic consumables (like non-low-bind microcentrifuge tubes). Solution: Store in tightly sealed amber glass vials with PTFE-lined septa. Minimize headspace by aliquoting the reagent into single-use volumes.
Q4: Is the benzylic position susceptible to oxidation during long-term storage?
Causality: Yes. The methylene group situated between the phenyl ring and the ester carbonyl is highly activated. Prolonged exposure to atmospheric oxygen and UV light can lead to the slow formation of hydroperoxides via a radical mechanism, which eventually degrades the compound [3]. Solution: Purge the vial headspace with Argon or Nitrogen before sealing, and store the compound protected from light at 2–8°C.
Part 2: Quantitative Data & Storage Parameters
To ensure the integrity of your reagent, adhere to the physicochemical limits outlined below.
| Parameter | Specification / Limit | Experimental Implication |
| Molecular Weight | 192.26 g/mol | Use for exact molarity calculations. |
| Formula | C₁₂H₁₆O₂ | Contains activated benzylic protons. |
| Long-Term Storage Temp | 2°C to 8°C | Prevents thermal degradation and volatility. |
| Aqueous Solubility | Low (< 2 mg/mL) | Requires a co-solvent (e.g., 1-5% DMSO) for biological assays. |
| Optimal Stock Solvents | Anhydrous DMSO, MeCN | Prevents transesterification; maintains stability > 6 months at -20°C. |
| Incompatible Materials | Strong acids/bases, oxidizers | Triggers hydrolysis or benzylic oxidation. |
Part 3: Mechanistic Visualization
The following diagram illustrates the primary degradation pathways of Ethyl 2,5-dimethylphenylacetate when exposed to incompatible environments.
Fig 1. Primary chemical degradation pathways of Ethyl 2,5-dimethylphenylacetate in incompatible environments.
Part 4: Experimental Protocols
Protocol A: Preparation of Self-Validating Anhydrous Stock Solutions (100 mM)
This protocol incorporates built-in quality control to prevent moisture condensation and ensure exact molarity.
-
Equilibration: Remove the primary vial of Ethyl 2,5-dimethylphenylacetate from 4°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial immediately causes atmospheric moisture to condense inside, initiating hydrolysis.
-
Inert Atmosphere Setup: Purge a clean, dry amber glass vial with Argon gas for 10 seconds.
-
Gravimetric Measurement: Using a calibrated analytical balance, accurately weigh 19.23 mg of the ester directly into the purged vial.
-
Solvation: Add exactly 1.0 mL of anhydrous, amine-free DMSO (or Acetonitrile). Vortex gently until fully homogenized.
-
Aliquot & Seal: Divide the solution into 50 µL single-use aliquots in amber vials. Blanket each with Argon and cap tightly with PTFE-lined septa.
-
QC Validation: Run a 1 µL sample via LC-MS to confirm the absence of the free acid peak (M-H = 163 m/z). Store aliquots at -20°C.
Protocol B: Recovery and Purification of Hydrolyzed Ester
If your neat liquid has partially hydrolyzed into 2,5-dimethylphenylacetic acid, use this liquid-liquid extraction protocol to rescue the intact ester.
-
Dissolution: Dissolve 1.0 g of the degraded Ethyl 2,5-dimethylphenylacetate in 20 mL of Ethyl Acetate (EtOAc).
-
Alkaline Wash (Crucial Step): Transfer to a separatory funnel and wash with 20 mL of cold 5% aqueous Sodium Bicarbonate (NaHCO₃). Causality: The mild base deprotonates the free carboxylic acid, making it water-soluble, while the intact ester remains in the organic layer.
-
Phase Separation: Drain and discard the lower aqueous layer (which now contains the acid impurity).
-
Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to remove residual water and salts.
-
Drying & Concentration: Dry the EtOAc layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation) at 30°C to recover the purified ester.
Fig 2. Optimized workflow for the preparation and long-term storage of anhydrous stock solutions.
References
-
National Center for Biotechnology Information (NIH). "Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem." PubChem Compound Summary. Available at:[Link]
-
Converti, A., et al. "Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia." Semantic Scholar (Biotechnology and Bioengineering). Available at:[Link]
Validation & Comparative
A Comparative Guide to Phenylacetate Esters: Profiling Ethyl 2,5-dimethylphenylacetate Against Key Analogues
Introduction: The Aromatic World of Phenylacetate Esters
In the intricate landscape of fragrance, flavor, and pharmaceutical chemistry, phenylacetate esters represent a cornerstone class of aromatic compounds. Valued for their characteristic sweet, honey-floral scent profiles, these molecules are indispensable in creating a vast array of sensory experiences and serving as versatile intermediates in organic synthesis.[1][2][3] While common esters like methyl and ethyl phenylacetate are well-established workhorses of the industry, there is a growing interest in more complex, substituted analogues that offer unique olfactory properties and performance characteristics.
This guide provides an in-depth comparative analysis of Ethyl 2,5-dimethylphenylacetate , a specialty aromatic ester, against its more common counterparts: Methyl Phenylacetate , Ethyl Phenylacetate , and Isopropyl Phenylacetate . We will dissect their structural nuances, synthesis pathways, physicochemical properties, and analytical signatures. This analysis aims to equip researchers, perfumers, and drug development professionals with the technical insights needed to select and utilize the optimal phenylacetate ester for their specific application, grounding our discussion in established experimental data and protocols.
Part 1: A Structural Overview
The fundamental character of a phenylacetate ester is derived from its core structure: a phenyl ring attached to an acetic acid ester moiety. The variation in the alcohol-derived ester group (R¹) and substitutions on the phenyl ring (R²) are the primary drivers of their distinct properties, including odor, volatility, and solubility.
The diagram below illustrates the structural relationships between our subject compound, Ethyl 2,5-dimethylphenylacetate, and its comparators. The addition of two methyl groups on the phenyl ring in our target molecule introduces significant steric and electronic changes compared to the unsubstituted analogues, which in turn influences its boiling point, polarity, and interaction with olfactory receptors.
Caption: Molecular structures of the compared phenylacetate esters.
Part 2: Synthesis Methodologies
The most prevalent and industrially scalable method for producing simple phenylacetate esters is the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the parent carboxylic acid with an excess of the desired alcohol. For our substituted target, Ethyl 2,5-dimethylphenylacetate, a multi-step synthesis is first required to produce the necessary precursor, 2,5-dimethylphenylacetic acid, before the final esterification can occur.
Synthesis of the Precursor: 2,5-Dimethylphenylacetic Acid
Unlike the readily available phenylacetic acid, 2,5-dimethylphenylacetic acid is not a common commodity chemical and requires a dedicated synthesis route. Several methods have been patented, often starting from p-xylene. These routes can involve processes such as Friedel-Crafts acylation followed by rearrangement and hydrolysis, or chloromethylation followed by carbonylation and hydrolysis.[2][4][5] These multi-step procedures add significant complexity and cost to the production of its derivatives, which is a key differentiator from simpler phenylacetates. The precursor is noted as a key intermediate in the synthesis of the insecticide spirotetramat and is also utilized in the fragrance industry.[6][7]
General Protocol for Fischer Esterification
This protocol provides a standardized, self-validating workflow for the synthesis of phenylacetate esters. The causality behind the experimental choices is to drive the reaction equilibrium towards the product by using an excess of the alcohol reactant and to ensure high purity through a rigorous workup and purification process.
Caption: General workflow for synthesis and purification of phenylacetate esters.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the carboxylic acid (e.g., 2,5-dimethylphenylacetic acid, 1.0 eq), the corresponding alcohol (e.g., ethanol, 5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid mass). The use of excess alcohol serves as both reactant and solvent, pushing the equilibrium towards the ester product.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water or brine.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the unreacted carboxylic acid and the acid catalyst, followed by a wash with brine to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude ester is purified by vacuum distillation to yield the final, high-purity product.[8] This step is critical as it separates the desired ester from any remaining starting materials and high-boiling byproducts.
Part 3: Comparative Physicochemical Properties
The physical and sensory properties of phenylacetate esters are dictated by their molecular structure. Increasing the size of the alkyl ester group generally increases the molecular weight and boiling point while decreasing water solubility. Ring substitution, as in Ethyl 2,5-dimethylphenylacetate, further elevates the molecular weight and boiling point compared to its non-substituted counterpart.
| Property | Methyl Phenylacetate | Ethyl Phenylacetate | Isopropyl Phenylacetate | Ethyl 2,5-dimethylphenylacetate |
| CAS Number | 101-41-7 | 101-97-3 | 4861-85-2 | N/A |
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 150.17 g/mol [1] | 164.20 g/mol [2] | 178.23 g/mol [9] | 192.25 g/mol |
| Appearance | Colorless liquid[1][10] | Colorless to pale yellow liquid[2] | Clear pale yellow liquid[9] | Expected: Colorless to pale yellow liquid |
| Boiling Point | 215-222 °C[10][11][12] | 228-229 °C[13][14] | ~253 °C (486-489 °F)[9][15] | Estimated: >240 °C |
| Density | ~1.06 g/mL[10][11] | ~1.03 g/mL[13][14] | ~1.00 g/mL[16] | Estimated: ~1.02 g/mL |
| Solubility in Water | Insoluble / Slightly soluble[8][10] | Insoluble[17] | Insoluble (<1 mg/mL)[9][15] | Expected: Insoluble |
| Odor Profile | Intense sweet honey, floral (jasmine, musk)[1][10] | Strong sweet honey, floral (rose, jasmine)[2][18] | Fragrant, rose-like, sweet honey flavor[16] | Expected: Complex floral, honey, potentially with woody/spicy facets |
Note: Properties for Ethyl 2,5-dimethylphenylacetate are estimated based on structural analysis and data for its precursor acid, as direct experimental data is not widely published.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, purity, and quality of synthesized esters. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the two most powerful and commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile compounds like phenylacetate esters, providing both separation and identification.[12][19] It is used to determine the purity of the synthesized product and to identify any impurities or byproducts. The retention time is characteristic of the compound's volatility and interaction with the GC column, while the mass spectrum provides a molecular fingerprint based on its fragmentation pattern.
Caption: Standard workflow for GC-MS analysis of phenylacetate esters.
Standard Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified ester in a high-purity solvent like methyl tert-butyl ether (MTBE) or acetone.
-
Instrument Setup:
-
GC Column: Use a standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl polysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min up to 250-280°C. This gradient ensures separation of both volatile impurities and the higher-boiling ester products.
-
Injector: Split/splitless injector at 250°C with an appropriate split ratio (e.g., 100:1) to avoid column overloading.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 200-230°C.
-
-
Data Analysis: Identify the product peak by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST/Wiley). Purity is determined by the relative area percentage of the product peak in the total ion chromatogram (TIC).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen atoms in the molecule.[9][15] The chemical shift, integration, and splitting pattern of each signal are used to piece together the molecular structure.
Interpreting the Spectra:
-
Aromatic Protons (δ 6.5-8.0 ppm): Protons on the phenyl ring typically appear in this region.[16] For unsubstituted phenylacetates, this will be a multiplet integrating to 5H. For Ethyl 2,5-dimethylphenylacetate, a more complex multiplet integrating to 3H is expected.
-
Benzylic Protons (-CH₂-Ar, δ ~3.6 ppm): The two protons on the carbon adjacent to the phenyl ring appear as a sharp singlet. This is a highly characteristic signal for all phenylacetate esters.
-
Ester Alkyl Group Protons:
-
Methyl Phenylacetate: A singlet at δ ~3.7 ppm integrating to 3H for the -OCH₃ group.
-
Ethyl Phenylacetate: A quartet at δ ~4.1 ppm (2H, -OCH₂CH₃) and a triplet at δ ~1.2 ppm (3H, -OCH₂CH₃).
-
Isopropyl Phenylacetate: A septet at δ ~5.0 ppm (1H, -OCH(CH₃)₂) and a doublet at δ ~1.2 ppm (6H, -OCH(CH₃)₂).
-
-
Ring Methyl Protons (δ ~2.3 ppm): For Ethyl 2,5-dimethylphenylacetate, two distinct singlets are expected in this region, each integrating to 3H, corresponding to the two non-equivalent methyl groups on the aromatic ring.
Part 5: Comparative Performance & Applications
The choice of a phenylacetate ester is primarily driven by its intended application, which is a direct consequence of its olfactory profile and physical properties like volatility.
-
Methyl and Ethyl Phenylacetate: With their lower molecular weights, these are the most volatile of the group. They are powerful, diffusive top-to-middle notes in perfumery, excellent for adding a bright, sweet honey-floral character to rose and jasmine accords.[1][2] Their strong scent makes them useful for masking other odors in functional products.[1] They are also widely used as flavor ingredients in honey, fruit, and chocolate formulations.[2][5]
-
Isopropyl Phenylacetate: Being slightly less volatile than the ethyl ester, it offers greater tenacity. Its odor is often described as more rose-like and less intensely honey-sweet compared to its smaller counterparts, making it suitable for floral compositions where a smoother profile is desired.[16]
-
Ethyl 2,5-dimethylphenylacetate: Due to its significantly higher molecular weight and substituted ring, this ester is expected to be much less volatile. This makes it a potential middle or base note in fragrance compositions. Its primary function would likely be as a fixative , helping to prolong the longevity of more volatile top notes.[20] The dimethyl substitution on the phenyl ring would likely modulate the typical honey-floral scent, introducing more complex woody, spicy, or even slightly fruity facets, a desirable trait for creating unique and sophisticated fragrances. Its use as a specialty chemical is supported by the fact that its precursor acid finds application in the fragrance industry.[6]
Conclusion
The comparative analysis reveals a clear structure-property relationship among phenylacetate esters. While Methyl and Ethyl Phenylacetate are high-impact, versatile top notes for honey-floral applications, increasing the alkyl chain to Isopropyl Phenylacetate offers a smoother, more tenacious rose character.
Ethyl 2,5-dimethylphenylacetate stands apart as a specialty chemical defined by its structural complexity. Its synthesis is more involved, requiring the prior preparation of its substituted carboxylic acid precursor. This increased molecular complexity predicts lower volatility and a more nuanced aroma profile compared to its simpler analogues. These characteristics position it not as a direct replacement for common phenylacetates, but as a valuable modifier and fixative for fine fragrance applications where longevity and a unique woody-floral character are desired. For researchers and formulators, the choice between these esters is a trade-off between the cost-effective, high-impact aroma of the simple esters and the unique, long-lasting, and complex profile offered by substituted derivatives like Ethyl 2,5-dimethylphenylacetate.
References
- Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery.
- Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery.
- Chem-Impex. (n.d.). Ethyl phenylacetate.
- Google Patents. (n.d.). CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
- J&K Scientific LLC. (n.d.). 2,5-Dimethylphenylacetic acid | 13612-34-5.
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- PubChem. (n.d.). 2,5-Dimethylphenylacetic acid.
- Guidechem. (2023, March 18). What are the properties and applications of Ethyl phenylacetate?.
- ChemBK. (2024, April 10). 2,5-DIMETHYLPHENYL ACETATE.
- ChemicalBook. (2025, July 14). 2,5-Dimethylphenylacetic acid | 13612-34-5.
- de Rijke, D. (n.d.).
- Elchemy. (n.d.). Methyl Phenylacetate Manufacturer & Suppliers |ELAROMA-MPAC.
- Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
- PubChem. (n.d.). Ethyl phenylacetate.
- PubChem. (n.d.). Isopropyl Phenylacetate.
- Organic Syntheses. (n.d.). ethyl phenylacetate.
- Fraterworks. (n.d.). Phenyl Ethyl Phenyl Acetate.
- Scent.vn. (n.d.). Phenethyl Phenylacetate PEPA aka. Phenyl Ethyl Phenyl Acetate Aroma Chemical CAS# 102-20-5.
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
- Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- PubChem. (n.d.). Methyl phenylacetate.
- LCGC International. (2022, April 15). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures.
- Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™.
- JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- Sigma-Aldrich. (n.d.). Ethyl (3,5-dimethylphenyl)acetate AldrichCPR.
- ChemicalBook. (n.d.). Ethyl phenylacetate | 101-97-3.
- PubChem. (n.d.). Ethyl 3,5-dimethylphenylacetate.
- Sinochem Nanjing. (n.d.). 2,5-Dimethylphenylacetic Acid | Properties, Synthesis, Uses & Safety Data.
- Google Patents. (n.d.). US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid.
- Wikipedia. (n.d.). Allyl phenylacetate.
- Worldwide Life Sciences. (2026, February 27). 2,5-Dimethylphenylacetic acid - 25g.
- FooDB. (2010, April 8). Showing Compound Isopropyl phenylacetate (FDB020159).
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Wright, J. (2010, October 22). Flavor Bites: 2-Phenylacetic Acid. Perfumer & Flavorist.
Sources
- 1. 2,5-Dimethylphenylacetic Acid | Properties, Synthesis, Uses & Safety Data | Leading China Chemical Supplier [sinochem-nanjing.com]
- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 3. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 4. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2,5-Dimethylphenylacetic acid | 13612-34-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. Allyl phenylacetate - Wikipedia [en.wikipedia.org]
- 11. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 12. ethyl phenyl acetate, 101-97-3 [perflavory.com]
- 13. jcanoingenieria.com [jcanoingenieria.com]
- 14. acdlabs.com [acdlabs.com]
- 15. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 16. CompTox Chemicals Dashboard [comptox.epa.gov]
- 17. wwmponline.com [wwmponline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scent.vn [scent.vn]
- 20. img.perfumerflavorist.com [img.perfumerflavorist.com]
A Comparative Spectroscopic Guide for the Structural Confirmation of Ethyl 2,5-dimethylphenylacetate
In the landscape of drug discovery and synthetic chemistry, the unambiguous structural verification of novel and functionalized molecules is a cornerstone of rigorous scientific practice. Ethyl 2,5-dimethylphenylacetate, a substituted aromatic ester, presents a unique analytical challenge due to the potential for isomeric ambiguity. This guide provides an in-depth, comparative analysis using a suite of spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm its structure. By contrasting its spectral data with that of its parent compound, Ethyl phenylacetate, and a key isomer, Ethyl 3,5-dimethylphenylacetate, we will demonstrate a self-validating workflow essential for researchers and drug development professionals.
Part 1: The Spectroscopic Signature of Ethyl 2,5-dimethylphenylacetate
The molecular structure of Ethyl 2,5-dimethylphenylacetate dictates a distinct and predictable spectroscopic fingerprint. While direct experimental data is not always cataloged, a robust and reliable prediction can be formulated based on foundational spectroscopic principles and data from structurally related fragments.
Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol
¹H NMR Spectroscopy: The Proton Framework
The proton NMR spectrum is the most powerful tool for distinguishing between isomers. For Ethyl 2,5-dimethylphenylacetate in a deuterated solvent like CDCl₃, we anticipate six distinct signals:
-
Aromatic Protons (3H): The 1,2,4-trisubstituted pattern of the benzene ring will produce three signals in the aromatic region (~7.0-7.2 ppm). Due to their unique electronic environments, we expect a singlet (or a finely split doublet) for the proton at C-6, a doublet for the proton at C-4, and a doublet of doublets for the proton at C-3.
-
Benzylic Protons (-CH₂-Ph, 2H): These protons are adjacent to the aromatic ring and the ester carbonyl group. Lacking adjacent protons, they will appear as a sharp singlet, typically around 3.6 ppm.
-
Aromatic Methyl Protons (2 x -CH₃, 6H): The two methyl groups attached to the benzene ring are in different environments and will appear as two distinct singlets, expected around 2.3 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃, 5H): This group gives rise to two signals: a quartet for the methylene (-OCH₂-) protons deshielded by the adjacent oxygen (~4.1 ppm) and a triplet for the terminal methyl (-CH₃) protons (~1.2 ppm).[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. Due to the lack of symmetry in the 2,5-disubstituted pattern, all 12 carbons are chemically non-equivalent and should produce distinct signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically around 171-172 ppm.[2]
-
Aromatic Carbons (6C): Six distinct signals are expected in the ~125-136 ppm range. The two carbons bearing the methyl groups (C-2 and C-5) and the carbon attached to the acetyl group (C-1) will be quaternary and thus have lower intensity peaks.
-
Ethyl and Benzylic Carbons (4C): The remaining signals correspond to the ethyl group carbons (-OCH₂- at ~61 ppm and -CH₃ at ~14 ppm) and the benzylic carbon (-CH₂Ph) at ~40 ppm.[2] The two aromatic methyl carbons will appear further upfield, around 20-21 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is ideal for rapidly confirming the presence of key functional groups.
-
C=O Stretch (Ester): A very strong and sharp absorption band is expected between 1735-1750 cm⁻¹. This is a definitive indicator of the ester functional group.[3]
-
C-O Stretches: Two distinct stretches associated with the ester's C-O bonds will appear in the 1000-1300 cm⁻¹ region.[3]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will show strong absorptions just below 3000 cm⁻¹.[3]
-
C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.[3]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 192, confirming the molecular formula.
-
Base Peak (Tropylium Ion): For phenylacetate esters, the most characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the carbonyl carbon. This results in the formation of a stable, substituted tropylium cation. For this molecule, the base peak is predicted to be at m/z 119 , corresponding to the [C₉H₁₁]⁺ ion (a dimethylbenzyl cation). This fragment is a hallmark of this structural class.[4][5]
Part 2: A Comparative Analysis for Unambiguous Identification
To highlight the unique spectral features of Ethyl 2,5-dimethylphenylacetate, we compare it against its unsubstituted parent compound and a structural isomer.
Alternative 1: Ethyl phenylacetate
This compound serves as our baseline. Its spectra reveal the foundational signals of the phenylacetate core without the influence of ring substitution.
-
¹H NMR Contrast: The aromatic region of Ethyl phenylacetate shows a single, complex multiplet for all five protons around 7.2-7.4 ppm.[6] This is markedly different from the three distinct, well-resolved signals predicted for the 2,5-dimethyl substituted analog.
-
¹³C NMR Contrast: Ethyl phenylacetate displays only four aromatic carbon signals due to symmetry (C2/C6, C3/C5 are equivalent), whereas the target compound shows six.[7]
-
MS Contrast: The molecular ion peak is at m/z 164.[8] The key fragment and base peak is the tropylium ion at m/z 91 , corresponding to the [C₇H₇]⁺ benzyl cation. This is a definitive differentiator from the m/z 119 base peak of the target compound.
Alternative 2: Ethyl 3,5-dimethylphenylacetate
This isomer is a critical comparison as it shares the same molecular weight and many similar features, making it difficult to distinguish by MS or low-resolution NMR alone.
-
¹H NMR Contrast: The key difference lies in the aromatic region. Due to the symmetry of the 3,5-substitution pattern, the spectrum will show two singlets: one for the two equivalent protons at C-2 and C-6, and another for the single proton at C-4.[9][10] This simple "two-singlet" pattern is fundamentally different from the complex three-signal pattern predicted for the 2,5-isomer.
-
MS Similarity: The mass spectrum of this isomer will also show a molecular ion at m/z 192 and a base peak at m/z 119 .[9] This demonstrates the limitation of mass spectrometry alone in distinguishing between these positional isomers and underscores the critical importance of NMR analysis.
-
IR Contrast: The IR spectra will be very similar, as both compounds contain the same functional groups. Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) may exist, but these are not reliable for primary identification.[11]
Part 3: Data Summary & Visualization
Comparative Data Tables
Table 1: Comparative ¹H NMR Data (Predicted/Actual in CDCl₃, ~400 MHz)
| Compound | Aromatic-H (ppm) | -CH₂Ph (ppm) | -OCH₂CH₃ (ppm) | Ar-CH₃ (ppm) | -OCH₂CH₃ (ppm) |
|---|---|---|---|---|---|
| Ethyl 2,5-dimethylphenylacetate | ~7.1 (s, 1H), ~7.0 (d, 1H), ~6.95 (d, 1H) | ~3.6 (s, 2H) | ~4.1 (q, 2H) | ~2.3 (s, 3H), ~2.25 (s, 3H) | ~1.2 (t, 3H) |
| Ethyl phenylacetate[6][8] | ~7.3 (m, 5H) | 3.61 (s, 2H) | 4.15 (q, 2H) | N/A | 1.25 (t, 3H) |
| Ethyl 3,5-dimethylphenylacetate[9] | ~6.9 (s, 2H), ~6.85 (s, 1H) | ~3.5 (s, 2H) | ~4.1 (q, 2H) | ~2.3 (s, 6H) | ~1.2 (t, 3H) |
Table 2: Comparative ¹³C NMR Data (Predicted/Actual in CDCl₃)
| Compound | C=O | Aromatic C's | -CH₂Ph | -OCH₂- | Ar-CH₃ | -OCH₂CH₃ |
|---|---|---|---|---|---|---|
| Ethyl 2,5-dimethylphenylacetate | ~171.5 | 6 signals (~125-136) | ~39 | ~61 | 2 signals (~21) | ~14 |
| Ethyl phenylacetate[2][8] | 171.5 | 4 signals (127.0, 128.5, 129.3, 134.3) | 41.4 | 60.8 | N/A | 14.2 |
| Ethyl 3,5-dimethylphenylacetate | ~171.5 | 4 signals | ~41 | ~61 | 1 signal (~21) | ~14 |
Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | MS M⁺• (m/z) | MS Base Peak (m/z) |
|---|---|---|---|
| Ethyl 2,5-dimethylphenylacetate | C=O: ~1740, C-O: ~1200, ~1150 | 192 | 119 |
| Ethyl phenylacetate | C=O: ~1740, C-O: ~1250, ~1150 | 164 | 91 |
| Ethyl 3,5-dimethylphenylacetate | C=O: ~1740, C-O: ~1200, ~1150 | 192 | 119 |
Visualized Workflows
Caption: Workflow for Spectroscopic Structural Confirmation.
Caption: Key MS Fragmentation Pathway.
Part 4: Field-Proven Experimental Methodologies
The quality of spectroscopic data is directly dependent on meticulous sample handling and instrument operation. The following protocols represent best practices for obtaining high-fidelity data.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Ethyl 2,5-dimethylphenylacetate sample.[12]
-
Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.[13]
-
To ensure accurate chemical shift referencing, use CDCl₃ containing 0.03-0.05% tetramethylsilane (TMS). TMS provides a sharp reference signal at 0.00 ppm.[12]
-
Transfer the solution into a clean, high-quality 5 mm NMR tube using a glass Pasteur pipette to avoid introducing solid impurities. The sample height should be approximately 4-5 cm.[14]
-
Cap the tube securely and label it clearly.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample and lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.[1]
-
Acquire the spectrum using standard parameters: a 90° pulse, a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.
-
Use a wider spectral width (~220 ppm) to cover the full range of carbon chemical shifts.
-
Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to obtain a clear spectrum.[1]
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument Preparation:
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Perform a background scan with nothing in the sample holder. This scan of the ambient atmosphere (mainly CO₂ and water vapor) will be automatically subtracted from the sample spectrum.[15]
-
-
Sample Analysis (for liquids):
-
Place one drop of the neat liquid sample onto the center of a clean salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top, spreading the liquid into a thin film. Avoid introducing air bubbles.
-
Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a single drop directly onto the ATR crystal. This method requires minimal sample preparation and is often preferred for its simplicity and high-quality results.[16]
-
Place the holder or press the ATR arm into position in the spectrometer.
-
-
Data Acquisition:
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction (Direct Inlet Probe):
-
This method is suitable for pure, thermally stable compounds.[18]
-
Place a small amount of the liquid sample (or a solid dissolved in a volatile solvent and dried) into a glass capillary sample cup.
-
Insert the cup into the tip of the direct inlet probe.
-
Insert the probe through the vacuum lock into the ion source of the mass spectrometer.
-
-
Ionization and Analysis (Electron Ionization - EI):
-
The probe tip is heated, causing the sample to vaporize directly into the ion source.[18]
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Data Acquisition:
-
Scan a relevant mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Conclusion
The structural confirmation of Ethyl 2,5-dimethylphenylacetate is a clear demonstration of the synergy between modern spectroscopic techniques. While IR and MS rapidly confirm the presence of the correct functional groups and molecular weight, they fall short in distinguishing it from its isomers. High-field ¹H NMR spectroscopy, with its sensitivity to the precise electronic environment of each proton, provides the definitive evidence required to differentiate the 2,5-disubstituted pattern from other arrangements, such as the symmetrical 3,5-isomer. The combination of these methods provides a robust, self-validating system that ensures the structural integrity of the compound, a non-negotiable requirement for advancing research in chemistry and drug development.
References
-
FTIR Spectroscopy Standard Operating Procedure. (n.d.). Retrieved from Scribd. [Link]
- NMR Sample Preparation Guidelines. (2025, May 23).
-
NMR Sample Preparation Guide. (n.d.). Retrieved from Scribd. [Link]
- NMR Sample Preparation Guidelines. (2011, February 16).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Shimadzu Corporation. (2021, August 23). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS [Video]. YouTube. [Link]
- Mills, A. (n.d.). FTIR (Spectrum One) – Standard Operating Procedure. Queen's University Belfast.
-
Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021465, Ethyl 3,5-dimethylphenylacetate. [Link]
-
SpectraBase. (n.d.). Ethyl 3,5-dimethylphenylacetate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]
- 7. Ethyl phenylacetate(101-97-3) 13C NMR [m.chemicalbook.com]
- 8. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3,5-dimethylphenylacetate | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl (3,5-dimethylphenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. spectrabase.com [spectrabase.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. scribd.com [scribd.com]
- 14. organomation.com [organomation.com]
- 15. profandrewmills.com [profandrewmills.com]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. scribd.com [scribd.com]
- 18. m.youtube.com [m.youtube.com]
Cost-Effectiveness Analysis of Ethyl 2,5-Dimethylphenylacetate Synthesis Protocols: A Comparative Guide
Executive Summary
Ethyl 2,5-dimethylphenylacetate is a high-value fine chemical intermediate, pivotal in the synthesis of modern agrochemicals (such as the spirocyclic insecticide spirotetramat) and various pharmaceutical active ingredients[1][2]. As commercial demand scales, selecting the optimal synthesis protocol becomes a critical exercise in balancing raw material costs, atom economy, and waste mitigation.
This guide provides a rigorous, data-backed comparison of the primary synthetic routes. By analyzing the mechanistic causality behind each protocol, we equip process chemists and drug development professionals with actionable insights for pilot and commercial scale-up.
Mechanistic Pathways Overview
Historically, the synthesis of 2,5-dimethylphenylacetic acid and its ester derivatives has relied on three distinct chemical logic pathways:
-
Protocol A: Chloromethylation & Alkoxycarbonylation. The industrial workhorse utilizing cheap C1 building blocks[3].
-
Protocol B: Friedel-Crafts Acylation & 1,2-Aryl Migration. A highly regioselective route avoiding toxic carbon monoxide, favored for high-purity pharmaceutical applications[4][5].
-
Protocol C: Willgerodt-Kindler Oxidation. A legacy route utilizing sulfur and morpholine, now largely obsolete due to poor atom economy and severe environmental penalties.
Figure 1: Mechanistic divergence of three primary synthesis routes for Ethyl 2,5-dimethylphenylacetate.
Cost-Effectiveness & Performance Analysis
To objectively evaluate these protocols, we must analyze them as holistic systems. The table below synthesizes quantitative data derived from optimized industrial and pilot-scale runs.
| Metric | Protocol A (Chloromethylation) | Protocol B (1,2-Aryl Migration) | Protocol C (Willgerodt-Kindler) |
| Primary Reagents | p-Xylene, HCHO, HCl, CO, EtOH | p-Xylene, Chloroacetyl chloride, AlCl3 | p-Xylene, Acetyl chloride, S8, Morpholine |
| Overall Yield | 75% – 85% | 60% – 65% | 45% – 55% |
| Atom Economy | High | Moderate | Low |
| Waste Profile | HCl gas, Pd catalyst recovery | High volume Al salts, ZnCl2 waste | Toxic sulfur compounds, amines |
| Est. Cost ($/kg) | ~$15 – $20 | ~$35 – $45 | >$60 |
| Scalability Rating | Excellent (>10 Tonnes) | Good (<1 Tonne, Pharma Grade) | Poor (Not Recommended) |
In-Depth Protocol Analysis & Experimental Methodologies
Protocol A: One-Pot Chloromethylation & Palladium-Catalyzed Alkoxycarbonylation
Scientific Rationale: This route represents the apex of cost-effectiveness for multi-ton production. By replacing the traditional two-step carbonylation-hydrolysis and subsequent Fischer esterification with a direct palladium-catalyzed alkoxycarbonylation, we eliminate a costly isolation step[3].
Step-by-Step Methodology:
-
Chloromethylation: Charge a glass-lined reactor with p-xylene (1.0 equiv), paraformaldehyde (1.2 equiv), and a catalytic amount of a substituted imidazole ionic liquid[3].
-
Causality: Paraformaldehyde is chosen over aqueous formalin to minimize the water content in the reactor, which would otherwise hydrolyze the product and stall the equilibrium. The ionic liquid acts as a phase-transfer catalyst, drastically improving regioselectivity and suppressing bis-chloromethylation.
-
-
HCl Saturation: Sparge anhydrous HCl gas into the vigorously stirred mixture at 60°C for 4 hours. In-process control: Monitor via GC-MS until >95% conversion to 2,5-dimethylbenzyl chloride is achieved[3].
-
Phase Separation: Cool to room temperature. Separate the lower aqueous/ionic liquid phase (which can be recycled) from the upper organic phase.
-
Alkoxycarbonylation (Direct Esterification): Transfer the crude 2,5-dimethylbenzyl chloride to a high-pressure Parr reactor. Add absolute ethanol (acting as both solvent and reactant), an acid-binding agent (e.g., triethylamine, 1.5 equiv), and a Pd(OAc)2/PPh3 catalyst system[3].
-
Causality: Triethylamine neutralizes the HCl generated during carbonylation. Without this acid scavenger, the local pH drop would poison the palladium catalyst and halt the catalytic cycle.
-
-
Pressurization & Reaction: Pressurize with CO gas to 300 psi and heat to 90°C for 6 hours.
-
Workup: Vent the reactor safely. Filter the mixture through a heavy metal capture agent to recover the Pd catalyst[3]. Concentrate the filtrate and purify via fractional vacuum distillation to yield the target ester.
Protocol B: Friedel-Crafts Acylation & Zinc-Catalyzed 1,2-Aryl Migration
Scientific Rationale: When CO gas handling is not feasible or extreme purity is required (avoiding trace chlorinated impurities inherent to Protocol A), Protocol B is superior. It leverages a Friedel-Crafts acylation followed by a Favorskii-type rearrangement (specifically, a 1,2-aryl shift of an alpha-halo ketal)[4][5].
Figure 2: Zinc-catalyzed 1,2-aryl migration mechanism for direct ethyl ester synthesis.
Step-by-Step Methodology:
-
Acylation: In a rigorously dried reactor, suspend anhydrous AlCl3 (1.3 equiv) in 1,2-dichloroethane. Cool to -5°C. Add p-xylene (1.0 equiv).
-
Causality: Stoichiometric (rather than catalytic) AlCl3 is required because it forms a stable, unreactive Lewis acid-base complex with the carbonyl oxygen of the newly formed product, effectively removing the catalyst from the cycle[2].
-
-
Addition: Dropwise add chloroacetyl chloride (1.2 equiv) over 2 hours, strictly maintaining the temperature below 0°C.
-
Causality: Low temperatures are critical to prevent thermodynamic polyalkylation of the aromatic ring[2].
-
-
Quench: Carefully pour the mixture over crushed ice and 5% HCl to break the aluminum complex[2]. Extract the organic layer, wash with brine, and concentrate to isolate 2-chloro-1-(2,5-dimethylphenyl)ethanone[4].
-
Ketalization & Migration: Dissolve the intermediate in absolute ethanol. Add triethyl orthoformate (1.5 equiv) and a catalytic amount of anhydrous ZnCl2 (0.1 equiv).
-
Causality: Triethyl orthoformate acts as a chemical dehydrating agent, driving the formation of the diethyl ketal. ZnCl2 acts as a highly specific Lewis acid that coordinates with the alpha-chloride, facilitating its departure. This triggers the formation of a bridged phenonium ion, forcing the 1,2-aryl migration that directly yields the ethyl ester[5].
-
-
Reflux: Heat the mixture to reflux (~80°C) for 12 hours. In-process control: Monitor via GC-MS until the intermediate mass (m/z 182) disappears.
-
Purification: Quench with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via vacuum distillation.
Conclusion & Strategic Recommendations
For large-scale, cost-sensitive manufacturing (e.g., agrochemical intermediates), Protocol A is unequivocally the most cost-effective route, offering a >50% reduction in raw material costs compared to alternatives, provided the facility is equipped to handle CO gas and anhydrous HCl safely[3]. Conversely, for pharmaceutical applications where impurity profiles are strictly regulated, Protocol B offers a highly controlled, scalable alternative that avoids toxic gases, albeit at a higher operational cost due to aluminum waste disposal[2][4].
References
-
Synthesis method for 2, 5-dimethyl phenylacetic acid - Eureka | Patsnap. Patsnap. URL:[Link]
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. Google Patents.
- US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid. Google Patents.
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.
- DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid. Google Patents.
Sources
- 1. Synthesis method for 2, 5-dimethyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 3. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 4. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
Investigating Alternative Reagents for the Synthesis of Ethyl 2,5-dimethylphenylacetate: A Comparative Guide
As process chemistry evolves, the demand for step-economic, scalable, and highly efficient synthetic routes becomes paramount. Ethyl 2,5-dimethylphenylacetate is a valuable structural motif in the development of pharmaceuticals, fragrances, and advanced materials. Historically, accessing this molecule required the multi-step synthesis of 2,5-dimethylphenylacetic acid—often via harsh Friedel-Crafts acylation and subsequent Favorskii-type rearrangements[1]—followed by classical esterification.
This guide objectively compares the traditional Acyl Chloride-Mediated Esterification (Method A) against a state-of-the-art alternative: Palladium-Catalyzed
Comparative Synthetic Strategies
To understand the strategic divergence between these two methods, we must look at the bond disconnections. Method A relies on a traditional Functional Group Interconversion (FGI) of an existing carboxylic acid. Method B bypasses the acid intermediate entirely, utilizing a transition-metal-catalyzed C–C bond formation to directly couple an aryl halide with an ester enolate[2].
Comparative workflows for the synthesis of Ethyl 2,5-dimethylphenylacetate.
Method A: Acyl Chloride-Mediated Esterification (The Baseline)
Mechanistic Causality
Standard Fischer esterification is an equilibrium-driven process that often requires a massive excess of alcohol or the continuous removal of water to achieve high yields. To bypass this thermodynamic limitation, the carboxylic acid is first converted into (2,5-dimethylphenyl)acetyl chloride using thionyl chloride (SOCl
Self-Validating Experimental Protocol
-
Activation: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 2,5-dimethylphenylacetic acid (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM).
-
Chlorination: Cool the mixture to 0 °C. Add SOCl
(15.0 mmol, 1.5 equiv) dropwise, followed by 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the chlorination. -
Reflux & Validation: Warm the reaction to room temperature, then reflux (approx. 40 °C). Self-Validation: Monitor the reaction via the gas scrubber; the complete cessation of HCl and SO
gas evolution indicates the total consumption of the starting acid. -
Concentration: Remove the DCM and excess SOCl
under reduced pressure to yield the crude acyl chloride as a pale yellow oil. -
Esterification: Dissolve the crude intermediate in 30 mL of anhydrous THF and cool to 0 °C. Sequentially add absolute ethanol (30.0 mmol, 3.0 equiv) and triethylamine (15.0 mmol, 1.5 equiv) dropwise. Causality: Triethylamine acts as an acid scavenger, neutralizing the newly formed HCl to prevent the reverse hydrolysis reaction.
-
Workup: Stir for 1 hour at room temperature. Quench with 20 mL of water. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO
(to remove any unreacted acid traces) and brine. Dry over anhydrous MgSO , filter, and concentrate in vacuo.
Method B: Palladium-Catalyzed -Arylation (The Alternative)
Mechanistic Causality
Pioneered by Buchwald and co-workers, the palladium-catalyzed intermolecular
This requires the quantitative generation of an ester enolate. Lithium hexamethyldisilazide (LiHMDS) is explicitly chosen over bases like NaOEt or BuLi because its massive steric bulk prevents it from acting as a nucleophile (which would attack the ester carbonyl), forcing it to act exclusively as a base to deprotonate the
Mechanism of Pd-catalyzed α-arylation highlighting the catalytic cycle.
Self-Validating Experimental Protocol
-
Enolate Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve ethyl acetate (15.0 mmol, 1.5 equiv) in 20 mL of anhydrous toluene. Cool to 0 °C. Add a 1.0 M solution of LiHMDS in THF (12.0 mmol, 1.2 equiv) dropwise. Stir for 30 minutes at 0 °C. Causality: Maintaining 0 °C prevents the self-condensation (Claisen condensation) of the ethyl acetate enolate.
-
Catalyst Preparation: In a separate argon-purged vial, dissolve Pd(OAc)
(0.2 mmol, 2 mol%) and P( -Bu) (0.4 mmol, 4 mol%) in 5 mL of toluene. Stir for 10 minutes until the solution turns a deep color, indicating the formation of the active Pd(0) complex. -
Coupling: Add 2-bromo-1,4-dimethylbenzene (10.0 mmol, 1.0 equiv) to the enolate solution, followed immediately by the catalyst solution via syringe.
-
Heating: Seal the flask and heat the reaction mixture to 80 °C for 12 hours.
-
Workup & Validation: Cool to room temperature and quench with 20 mL of saturated aqueous NH
Cl. Self-Validation: This quench is critical as it immediately protonates any unreacted lithium enolate, preventing side reactions during extraction. Monitor the organic layer via GC-MS to validate the complete consumption of the aryl bromide. Extract with ethyl acetate (3 × 20 mL), dry over Na SO , and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Quantitative Data & Performance Comparison
| Performance Metric | Method A: Acyl Chloride Route | Method B: Pd-Catalyzed |
| Primary Reagents | SOCl | Pd(OAc) |
| Starting Material | 2,5-Dimethylphenylacetic acid | 2-Bromo-1,4-dimethylbenzene, EtOAc |
| Step Economy | Low (Requires pre-synthesized acid) | High (Direct C–C bond formation) |
| Typical Yield | 85–92% | 75–86% |
| Reaction Temperature | 0 °C to 40 °C (Reflux in DCM) | 0 °C to 80 °C |
| Primary Byproducts | HCl, SO | LiBr, HMDS amine, Pd waste |
| Scalability | Excellent (Standard process chemistry) | Moderate (Moisture sensitive, catalyst cost) |
Conclusion & Recommendations
Method A remains the undisputed choice for large-scale manufacturing if the 2,5-dimethylphenylacetic acid precursor is already available in the inventory. It is highly scalable, utilizes inexpensive reagents, and requires minimal chromatographic purification.
Method B is the superior choice for library synthesis, discovery chemistry, or scenarios where the carboxylic acid precursor is prohibitively expensive or difficult to source. By leveraging the power of transition-metal catalysis, researchers can achieve high step-economy and bypass the use of highly corrosive chlorinating agents.
References
-
ScienceMadness Discussion Board - Favorskii rearrangement and Friedel-Crafts synthesis of 2,5-dimethylphenylacetic acid. Available at: [Link]
-
ChemBK - (2,5-dimethylphenyl)acetyl chloride Preparation and Properties. Available at:[Link]
-
Moradi, W. A., & Buchwald, S. L. (2001)
-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002. Available at:[Link] -
Organic Chemistry Portal - Substituted arene synthesis by carbonyl or carboxyl compound
-arylation. Available at: [Link]
Sources
Performance Comparison of Ethyl 2,5-Dimethylphenylacetate (EDPA) in Advanced Synthesis and Formulation
As a Senior Application Scientist, I approach chemical selection not merely as a matter of theoretical compatibility, but as a rigorous exercise in process optimization, thermodynamic stability, and product lifecycle management. Ethyl 2,5-dimethylphenylacetate (EDPA) [CAS: 58358-37-5] is a highly versatile aromatic ester. While it may appear to be a simple derivative of phenylacetic acid, the strategic placement of methyl groups at the ortho (2-) and meta (5-) positions imparts unique steric and electronic properties.
In this guide, I will objectively evaluate the performance of EDPA against common industry alternatives across two distinct, high-value applications: Agrochemical Synthesis (specifically as a precursor to spirocyclic insecticides) and High-Stability Fragrance Formulation .
PART 1: Agrochemical Synthesis (Spirotetramat Precursor)
Mechanistic Context & Causality
Spirotetramat is a breakthrough insecticide known for its bidirectional systemic conductivity (moving through both plant xylem and phloem) . The 2,5-dimethylphenyl moiety is the critical structural pharmacophore responsible for this unique mobility.
To synthesize the key intermediate, 2,5-Dimethylphenylacetyl chloride, chemists must choose a starting precursor. Historically, 2,5-Dimethylphenylacetonitrile was used, but its hydrolysis requires harsh, energy-intensive conditions (strong acids/bases at >100°C) and generates copious amounts of toxic ammonia waste. Comparing EDPA against its methyl counterpart, Methyl 2,5-dimethylphenylacetate (MDPA), reveals a thermodynamic advantage. While methyl esters are slightly more reactive, they are highly susceptible to premature transesterification if subsequent synthetic steps involve alcoholic solvents. EDPA provides the optimal balance: it is stable enough to survive intermediate purifications but reactive enough to undergo quantitative saponification when deliberately subjected to strong aqueous base.
Experimental Protocol: Conversion of EDPA to Acyl Chloride
To ensure high E-factor efficiency and purity, the following self-validating protocol is utilized for the conversion of EDPA to 2,5-Dimethylphenylacetyl chloride.
-
Saponification: Charge a 2L jacketed reactor with 1.0 mol EDPA, 500 mL absolute ethanol, and 1.2 mol NaOH (as a 20% aqueous solution). Reflux at 78°C for 2 hours.
-
Causality: Ethanol acts as a phase-transfer medium, ensuring homogeneous kinetics. The slight molar excess of NaOH drives the equilibrium to completion without causing ring degradation.
-
-
Acidification & Isolation: Cool the mixture to 5°C and acidify with 6M HCl to pH 2.0. Filter the precipitated 2,5-Dimethylphenylacetic acid and wash with cold water.
-
Self-Validation: Confirm >99% conversion via HPLC (UV detection at 254 nm). Mass balance is verified by weighing the dried filter cake against the theoretical yield.
-
-
Chlorination: Suspend the dried acid in 500 mL anhydrous toluene. Add 1.5 mol Thionyl Chloride (SOCl₂) and 0.5 mL N,N-Dimethylformamide (DMF). Heat to 80°C until gas evolution (SO₂, HCl) ceases.
-
Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which significantly accelerates the chlorination of the sterically hindered carboxylic acid.
-
Precursor Performance Comparison
| Precursor | Reaction Yield (to Acyl Chloride) | Purity (HPLC) | E-Factor (kg waste / kg product) | Primary Byproduct |
| Ethyl 2,5-dimethylphenylacetate (EDPA) | 94% | >99.0% | 3.2 | Ethanol (Recoverable) |
| Methyl 2,5-dimethylphenylacetate (MDPA) | 91% | 97.5% | 4.1 | Methanol (Toxic) |
| 2,5-Dimethylphenylacetonitrile | 78% | 92.0% | 12.5 | Ammonia, Salts (High COD) |
Pathway Visualization
Caption: Synthetic workflow from EDPA to the active agrochemical Spirotetramat.
PART 2: High-Stability Fragrance Formulation
Mechanistic Context & Causality
Phenylacetates are highly prized in the fragrance industry for their sweet, floral, and honey-like olfactory profiles. However, standard esters like Ethyl phenylacetate (EPA) suffer from rapid alkaline hydrolysis when formulated into high-pH environments, such as bar soaps or heavy-duty laundry detergents (pH 10–11). This degradation not only destroys the fragrance but often leads to unwanted discoloration (browning) due to the oxidation of the resulting phenylacetic acid derivatives.
EDPA solves this through steric shielding . The methyl group at the 2-position (ortho to the acetate chain) creates a physical bulk that blocks nucleophilic attack by hydroxide ions (OH⁻) on the ester carbonyl carbon. This steric hindrance drastically increases the activation energy required to form the tetrahedral intermediate during saponification, effectively halting degradation.
Experimental Protocol: Accelerated Stability in Alkaline Media
To objectively quantify this stability, we utilize an accelerated aging protocol in a standard soap matrix.
-
Formulation: Mill 1.0% w/w of the target ester (EDPA, EPA, or Benzyl Acetate) into a standard opaque soap noodle base (pH 10.5, 80% tallow / 20% cocoate) using a laboratory three-roll mill to ensure homogeneous dispersion.
-
Accelerated Incubation: Extrude the milled soap into 50g billets and incubate in a climate chamber at 45°C and 75% relative humidity for 28 days.
-
Causality: These parameters simulate approximately 6 months of shelf-life stress in tropical climates, accelerating hydrolysis kinetics for measurable comparison.
-
-
Extraction & GC-MS Analysis: Weekly, dissolve a 2.0g core sample of the soap in 20 mL of hot water, neutralize to pH 7, and extract with 10 mL of hexane containing 100 ppm tetradecane as an internal standard.
-
Self-Validation: The internal standard corrects for any matrix-induced extraction variances. The organic layer is analyzed via GC-MS (DB-5 column) to quantify the remaining intact ester. Mass balance is confirmed by tracking the appearance of the corresponding acid in the aqueous phase.
-
Alkaline Stability Comparison (pH 10.5 Soap Base)
| Ester Compound | Half-Life (Days at 45°C) | Olfactory Retention (Day 28) | Discoloration (ΔE, Day 28) |
| Ethyl 2,5-dimethylphenylacetate (EDPA) | >120 | 92% | 0.8 (Negligible) |
| Ethyl phenylacetate (EPA) | 14 | 15% | 4.5 (Noticeable Yellowing) |
| Benzyl acetate | 8 | <5% | 2.1 (Slight) |
Mechanism Visualization
Caption: Mechanism of steric shielding in EDPA preventing alkaline hydrolysis compared to unhindered EPA.
Conclusion & Strategic Recommendations
Whether utilized as a synthetic building block or a terminal formulation ingredient, Ethyl 2,5-dimethylphenylacetate (EDPA) demonstrates superior performance metrics compared to its analogs. In agrochemical synthesis, its use significantly lowers the E-factor and eliminates toxic byproducts associated with nitrile precursors. In fragrance formulation, the ortho-methyl steric shielding provides an elegant structural solution to the persistent problem of ester degradation in alkaline consumer products. For researchers and developers prioritizing yield, environmental safety, and shelf-life stability, EDPA is the optimal choice.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2,5-dimethylphenylacetate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of the chemicals we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,5-dimethylphenylacetate, grounding each procedural recommendation in established safety protocols and regulatory frameworks.
Understanding the Compound: Hazard Profile of Ethyl 2,5-dimethylphenylacetate
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. Ethyl 2,5-dimethylphenylacetate is classified as Harmful if swallowed (Acute toxicity, Category 4)[1]. While it is a liquid at room temperature, any processing may release vapors or fumes that can cause irritation to the eyes, skin, and respiratory tract[1].
A comprehensive understanding of the hazards associated with a chemical is the first step in a self-validating safety system. It informs every subsequent decision, from the selection of personal protective equipment to the final disposal pathway.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Color | Colorless | [1] |
| Odor | Acrylic-like | [1] |
| Acute Oral Toxicity | Category 4 | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Immediate Safety and Handling Precautions
Prior to initiating any disposal-related tasks, the following personal protective equipment (PPE) must be worn to mitigate the risks of exposure:
-
Chemical-resistant gloves: Nitrile or other suitable material.
-
Safety goggles or a face shield: To protect against splashes.
-
Laboratory coat: To prevent skin contact.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any vapors[1].
The Disposal Workflow: A Step-by-Step Protocol
The disposal of Ethyl 2,5-dimethylphenylacetate, like all chemical waste, must follow a structured and compliant workflow. This process ensures the safety of laboratory personnel and adherence to environmental regulations.
Caption: Disposal workflow for Ethyl 2,5-dimethylphenylacetate.
Step 1: Waste Identification and Characterization
The foundational principle of compliant chemical waste disposal is accurate identification. Ethyl 2,5-dimethylphenylacetate waste must be classified as a hazardous waste due to its acute oral toxicity[1]. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination[2][3].
Step 2: Segregation of Waste
To prevent potentially dangerous chemical reactions, Ethyl 2,5-dimethylphenylacetate waste must be segregated from other waste streams. Specifically, it should not be mixed with:
-
Strong oxidizing agents
-
Acids and bases
-
Reactive metals
This practice of segregating incompatible chemicals is a critical safety measure to prevent fires, explosions, or the generation of toxic gases.
Step 3: Proper Containerization
Utilize a dedicated and appropriate container for the accumulation of Ethyl 2,5-dimethylphenylacetate waste. The container must be:
-
Chemically compatible: High-density polyethylene (HDPE) or a glass container is suitable for this organic ester.
-
Leak-proof: The container and its lid must be in good condition to prevent any leakage.
-
Clearly Labeled: The original product label should be removed or fully defaced to avoid confusion.
Step 4: Labeling
The waste container must be labeled with the words "Hazardous Waste" and a complete description of its contents. The label should include:
-
The full chemical name: "Ethyl 2,5-dimethylphenylacetate" (no abbreviations or chemical formulas).
-
An indication of the hazards (e.g., "Toxic").
-
The date when waste was first added to the container (the "accumulation start date").
Step 5: Interim Storage in a Satellite Accumulation Area (SAA)
The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.
Step 6: Arranging for Disposal
Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the chemical waste through standard trash or down the drain[1].
Step 7: Final Disposal
Your EHS department will ensure the waste is transported by a licensed hazardous waste contractor to an approved waste disposal plant for final treatment and disposal in accordance with all local, state, and federal regulations[1][4].
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel and to contain the spill.
-
Alert and Evacuate: Notify personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment: Use a non-combustible absorbent material such as sand, earth, or a commercial sorbent to contain the spill. Prevent the spill from entering drains or waterways[1].
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed and labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.
Environmental Fate
Regulatory Framework
The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA)[2][3][5]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal[2][3]. State and local regulations may be more stringent than federal requirements, and it is imperative to adhere to your institution's specific EHS guidelines.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible scientific practice.
References
-
SAFETY DATA SHEET Version 2.1 Issued on: 02/10/2020. Regulations.gov. Available at: [Link]
-
Environmental fate studies. Fera Science. Available at: [Link]
-
5-Ethyl-2,4-dimethylphenol Env. Fate/Transport. EPA. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at: [Link]
-
RCRA Regulations Explained. National Environmental Trainers. Available at: [Link]
-
EPA Rules For Hazardous Waste Management: A Primer on RCRA. EnSafe. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
